Product packaging for DHFR-IN-5(Cat. No.:)

DHFR-IN-5

Cat. No.: B8605542
M. Wt: 360.4 g/mol
InChI Key: VDGXZSSDCDPCRF-UHFFFAOYSA-N
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Description

DHFR-IN-5 is a useful research compound. Its molecular formula is C18H24N4O4 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N4O4 B8605542 DHFR-IN-5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

3-[2-[3-(2,4-diamino-6-ethylpyrimidin-5-yl)oxypropoxy]phenyl]propanoic acid

InChI

InChI=1S/C18H24N4O4/c1-2-13-16(17(19)22-18(20)21-13)26-11-5-10-25-14-7-4-3-6-12(14)8-9-15(23)24/h3-4,6-7H,2,5,8-11H2,1H3,(H,23,24)(H4,19,20,21,22)

InChI Key

VDGXZSSDCDPCRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)OCCCOC2=CC=CC=C2CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Dihydrofolate Reductase (DHFR) and its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, playing a pivotal role in the synthesis of nucleic acids and amino acids.[1][2][3] Its essential function in cell proliferation has made it a significant target for therapeutic intervention, particularly in the fields of oncology and infectious diseases.[4][5] This guide provides a comprehensive overview of DHFR's function, the mechanism of its inhibitors, and the experimental methodologies used to evaluate these compounds. While a specific compound designated "DHFR-IN-5" was not identifiable in publicly available scientific literature, this document will serve as a detailed resource on the broader class of DHFR inhibitors.

The Function of Dihydrofolate Reductase

DHFR is an enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[2][6][7][8] THF and its derivatives are essential one-carbon donors in various biosynthetic pathways, including the synthesis of purines and thymidylate, which are fundamental building blocks of DNA.[2][3] Additionally, THF is involved in the synthesis of certain amino acids, such as methionine and glycine.[1] By regulating the intracellular pool of THF, DHFR is critical for DNA replication and cell growth.[2][3] Consequently, the inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and ultimately causing cell cycle arrest and apoptosis.[1][3][4]

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors are typically structural analogs of the natural substrate, dihydrofolate.[5] They act as competitive inhibitors, binding to the active site of the DHFR enzyme with high affinity, thereby preventing the binding of DHF.[4] This blockage of the enzyme's catalytic activity leads to a cascade of downstream effects:

  • Depletion of Tetrahydrofolate: The most immediate consequence of DHFR inhibition is the reduction of the intracellular THF pool.

  • Inhibition of Thymidylate Synthesis: The lack of THF derivatives, particularly N5,N10-methylenetetrahydrofolate, halts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.

  • Inhibition of Purine Synthesis: The synthesis of purine nucleotides also relies on THF-derived one-carbon units.

  • Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis and repair ultimately leads to cell cycle arrest, primarily at the G1/S boundary, and subsequent programmed cell death.[3]

The selectivity of DHFR inhibitors for microbial versus mammalian enzymes is a key factor in their therapeutic application. For instance, trimethoprim exhibits a much higher affinity for bacterial DHFR than for human DHFR, making it an effective antibiotic.[1][5] Conversely, methotrexate is a potent inhibitor of mammalian DHFR and is widely used in cancer chemotherapy.[2][4]

Quantitative Data for Representative DHFR Inhibitors

The inhibitory activity of DHFR inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for several well-characterized DHFR inhibitors against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
MethotrexateVarious~0.08[9]
Compound 1Various2.7 times more active than Methotrexate[9]
Compound 2HS578T (Breast Cancer)0.06[9]
Compound 4Bovine Liver DHFR0.004[9]
Compound 13Recombinant Human DHFR0.59[9]
Compound 14Recombinant Human DHFR0.46[9]
Compound 30Recombinant Human DHFR0.002[9]
4-pyrrolidine-based thiosemicarbazonesDHFR Enzyme12.37 - 54.10[10]
4-piperidine-based thiosemicarbazonesDHFR Enzyme13.70 - 47.30[10]

Experimental Protocols

The evaluation of DHFR inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

1. DHFR Enzyme Inhibition Assay (Spectrophotometric)

  • Principle: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The rate of this reaction is monitored in the presence and absence of the test inhibitor.

  • Methodology:

    • A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), NADPH, and the DHFR enzyme.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of the substrate, dihydrofolate.

    • The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Cell-Based Proliferation Assay

  • Principle: This assay assesses the ability of a DHFR inhibitor to inhibit the growth and proliferation of cancer cells in culture.

  • Methodology (using MTT assay as an example):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the DHFR inhibitor at a range of concentrations for a specified period (e.g., 72 hours).

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for cell growth inhibition is determined.

3. In Vivo Efficacy Studies in Animal Models

  • Principle: These studies evaluate the anti-tumor activity of a DHFR inhibitor in a living organism, typically in mouse models of cancer.

  • Methodology (using a xenograft model as an example):

    • Human cancer cells are implanted subcutaneously into immunocompromised mice.

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the DHFR inhibitor via a specific route of administration (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • The control group receives a vehicle control.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised, weighed, and may be further analyzed for biomarkers of drug activity.

    • The efficacy of the inhibitor is determined by comparing the tumor growth in the treated group to the control group.

Visualizations

DHFR_Pathway cluster_synthesis Biosynthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitors DHFR Inhibitors (e.g., Methotrexate) Inhibitors->DHFR Inhibition DNA Synthesis DNA Synthesis Purines->DNA Synthesis Thymidylate->DNA Synthesis

Caption: The central role of DHFR in the folate metabolism pathway and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay DHFR Enzyme Inhibition Assay Hit_Compounds Hit Compounds Enzyme_Assay->Hit_Compounds Cell_Assay Cell-Based Proliferation Assay Selectivity_Assay Selectivity Assays (e.g., Microbial vs. Mammalian DHFR) Cell_Assay->Selectivity_Assay Lead_Compound Lead Compound Selectivity_Assay->Lead_Compound PK_Studies Pharmacokinetic (PK) Studies Efficacy_Studies Xenograft/ Orthotopic Model Efficacy Studies PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies IND_Candidate IND Candidate Tox_Studies->IND_Candidate Compound_Library Compound Library Screening Compound_Library->Enzyme_Assay Hit_Compounds->Cell_Assay Lead_Compound->PK_Studies

References

An In-depth Technical Guide to the Target Specificity and Selectivity of Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on DHFR-IN-5: Publicly available scientific literature and databases do not contain information on a compound specifically designated as "this compound." Therefore, this guide will focus on the well-characterized and clinically relevant dihydrofolate reductase (DHFR) inhibitor, Pemetrexed, as a primary example to illustrate the principles of target specificity and selectivity. Comparisons to other notable DHFR inhibitors, such as Methotrexate and Trimethoprim, are included to provide a broader context.

Introduction to Dihydrofolate Reductase as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway.[1][2] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and several amino acids.[3][4] The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it an effective target for cancer chemotherapy and antimicrobial agents.[5][6]

The clinical utility of a DHFR inhibitor is largely determined by its target specificity and selectivity. Specificity refers to the ability of a drug to bind to its intended target, while selectivity describes its capacity to bind to the intended target with higher affinity than to other molecules in the biological system. For anticancer agents, selectivity for tumor cells over healthy cells is paramount, while for antimicrobial agents, selectivity for the pathogen's enzyme over the human homolog is critical.

Target Specificity and Selectivity of Pemetrexed

Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also other key enzymes in the folate pathway, namely thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[7][8] This multi-targeted approach is a key feature of its mechanism of action and contributes to its broad antitumor activity.[8]

Pemetrexed is transported into cells via the reduced folate carrier and membrane folate binding protein transport systems.[7] Once inside the cell, it is converted to its active polyglutamated form by the enzyme folylpolyglutamate synthetase (FPGS).[7][9] Polyglutamation enhances its intracellular retention and increases its inhibitory potency against its target enzymes.[9][10]

Table 1: In Vitro Inhibitory Activity of Pemetrexed and its Polyglutamated Form

Target EnzymeInhibitorKi (nM)
Thymidylate Synthase (TS)Pemetrexed1.3
Pemetrexed-Glu50.013
Dihydrofolate Reductase (DHFR)Pemetrexed7.2
Pemetrexed-Glu57.2
Glycinamide Ribonucleotide Formyltransferase (GARFT)Pemetrexed65
Pemetrexed-Glu50.65

Data compiled from various sources. Ki values can vary depending on the assay conditions. Pemetrexed-Glu5 refers to the pentaglutamate form of pemetrexed.

The data in Table 1 demonstrates that while Pemetrexed inhibits DHFR, it is a significantly more potent inhibitor of TS, especially in its polyglutamated form.[10] The inhibition of multiple enzymes in the folate pathway makes it more difficult for cancer cells to develop resistance.[11]

Comparative Selectivity of Other DHFR Inhibitors

Methotrexate is one of the earliest and most widely used DHFR inhibitors in cancer chemotherapy and for the treatment of autoimmune diseases.[12][13] Unlike Pemetrexed, its primary target is DHFR.[10] However, its use can be associated with significant side effects due to its inhibition of DHFR in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[14][15]

Table 2: Comparative Inhibitory Activity of Methotrexate

EnzymeIC50 (nM)
Dihydrofolate Reductase (DHFR)13.25 ± 1.18
Thymidylate Synthase (TS)>10,000

Data is illustrative and IC50 values can vary based on experimental conditions.[5]

Trimethoprim is an antibiotic that exemplifies species selectivity. It is a potent inhibitor of bacterial DHFR but a very weak inhibitor of human DHFR, which accounts for its favorable safety profile in treating bacterial infections.[16][17] This selectivity is attributed to differences in the active site residues between the bacterial and human enzymes.[6]

Table 3: Species Selectivity of Trimethoprim

DHFR SourceIC50 (µM)
Escherichia coli~0.007
Human~55.26

Data compiled from various sources, including studies on different bacterial strains and recombinant human DHFR.[17][18]

Experimental Protocols

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against DHFR.[19]

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate.[20][21] The presence of an inhibitor will slow down this reaction.

Materials:

  • Recombinant human DHFR enzyme

  • Assay Buffer: 20 mM TES, 50 mM KCl, 0.5 mM EDTA, 10 mM β-mercaptoethanol, 1 mg/mL BSA, pH 7.4[20]

  • NADPH solution (e.g., 10 mM stock)

  • Dihydrofolate (DHF) solution (e.g., 10 mM stock)

  • Test inhibitor compound at various concentrations

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • DHFR enzyme (to a final concentration in the linear range of the assay)

    • NADPH solution (to a final concentration of ~100 µM)[20]

    • Test inhibitor at various concentrations (or vehicle control)

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Initiate the reaction by adding DHF solution (to a final concentration of ~100 µM).[20]

  • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[5]

  • Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

This protocol outlines a method to assess the effect of a DHFR inhibitor on the proliferation of cancer cells.[22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitor compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test inhibitor at various concentrations (including a vehicle control).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Folate_Metabolism_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ dUMP dUMP THF->dUMP Purines Purine Synthesis THF->Purines dTMP dTMP dUMP->dTMP GARFT GARFT GARFT->Purines DHFR DHFR DHFR->DHF TS Thymidylate Synthase (TS) TS->dUMP Pemetrexed Pemetrexed Pemetrexed->GARFT Pemetrexed->DHFR Pemetrexed->TS Methotrexate Methotrexate Methotrexate->DHFR

Caption: Folate metabolism pathway showing inhibition points of Pemetrexed and Methotrexate.

DHFR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Buffer, Enzyme, NADPH, and Inhibitor to 96-well Plate prep_inhibitor->add_reagents prep_reagents Prepare Assay Reagents (Buffer, Enzyme, NADPH, DHF) prep_reagents->add_reagents incubate Incubate at Room Temperature add_reagents->incubate add_dhf Initiate Reaction with DHF incubate->add_dhf read_absorbance Measure Absorbance at 340 nm (Kinetic) add_dhf->read_absorbance calc_rates Calculate Reaction Rates read_absorbance->calc_rates calc_inhibition Calculate Percent Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for a DHFR enzyme inhibition assay.

Cellular_Proliferation_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere add_inhibitor Add Inhibitor to Cells adhere->add_inhibitor prep_inhibitor Prepare Inhibitor Dilutions in Medium prep_inhibitor->add_inhibitor incubate Incubate for 48-72 Hours add_inhibitor->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 Hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calc_viability Calculate Percent Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for a cellular proliferation (MTT) assay.

Conclusion

The target specificity and selectivity of DHFR inhibitors are fundamental to their therapeutic efficacy and safety. As illustrated by Pemetrexed, a multi-targeted approach can offer advantages in overcoming drug resistance. In contrast, the high species selectivity of inhibitors like Trimethoprim is essential for their use as antimicrobial agents. A thorough understanding of an inhibitor's activity against its primary target and potential off-targets, determined through rigorous in vitro and cell-based assays, is critical for the development of novel and improved DHFR-targeting drugs. The experimental protocols and workflows provided in this guide serve as a foundation for researchers in the evaluation and characterization of new DHFR inhibitors.

References

In Vitro Activity of DHFR-IN-5 Against Plasmodium falciparum: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHFR-IN-5, also known as P218, is a potent inhibitor of dihydrofolate reductase (DHFR), a clinically validated drug target in the malaria parasite Plasmodium falciparum. This technical guide provides an in-depth overview of the in vitro activity of this compound against both drug-sensitive and drug-resistant strains of P. falciparum. The information presented herein is compiled from peer-reviewed scientific literature and is intended to support research and development efforts in the field of antimalarial drug discovery. This document details the quantitative inhibitory activity of this compound, the experimental protocols for its evaluation, and its mechanism of action.

Quantitative In Vitro Activity

The inhibitory potency of this compound has been evaluated against both the wild-type and drug-resistant strains of P. falciparum, as well as against the isolated parasite enzyme. The data are summarized in the tables below.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) of this compound against P. falciparum Asexual Blood Stages
P. falciparum StrainGenotype/PhenotypeIC50 (nM)
TM4Wild-type (Pyrimethamine-sensitive)4.6[1]
V1/SQuadruple mutant (Pyrimethamine-resistant)56[1]
Table 2: In Vitro Inhibition Constant (Ki) of this compound against P. falciparum DHFR Enzyme
Enzyme SourceInhibition Constant (Ki) (nM)
Quadruple mutant P. falciparum DHFR0.54[1]
Table 3: In Vitro Cytotoxicity and Selectivity Index of this compound
Cell LineAssayResultEstimated Selectivity Index (SI)*
HEK293hERG tail currentNo adverse effect up to 100 µM[2]>1785 (vs. V1/S)

*Selectivity Index (SI) was calculated as the ratio of the highest tested concentration in mammalian cells to the IC50 against the resistant P. falciparum V1/S strain. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro activity of this compound.

In Vitro P. falciparum Drug Susceptibility Assay (SYBR Green I-based)

The 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum is typically determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of parasites in the presence of the test compound by quantifying the amount of parasite DNA.

1. Parasite Culture:

  • P. falciparum strains (e.g., TM4 and V1/S) are maintained in continuous in vitro culture in human O+ erythrocytes.

  • The culture medium consists of RPMI 1640 supplemented with AlbuMAX I, hypoxanthine, HEPES buffer, sodium bicarbonate, and gentamicin.

  • Cultures are incubated at 37°C in a microaerophilic environment (5% CO2, 5% O2, 90% N2).

2. Assay Procedure:

  • Asynchronous parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Synchronized ring-stage parasites are plated in 96-well plates at a starting parasitemia of 0.5-1% and a hematocrit of 2%.

  • This compound is serially diluted and added to the wells. Control wells with no drug and wells with a known antimalarial (e.g., pyrimethamine) are included.

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • After incubation, the plates are frozen at -20°C to lyse the red blood cells.

  • A lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with the parasite DNA.

  • The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DHFR Enzyme Inhibition Assay

The inhibition constant (Ki) of this compound against the isolated P. falciparum DHFR enzyme is determined by measuring the decrease in the rate of NADPH oxidation in the presence of the inhibitor.

1. Enzyme and Substrate Preparation:

  • Recombinant P. falciparum DHFR-TS (dihydrofolate reductase-thymidylate synthase) is expressed and purified.

  • The substrates, dihydrofolate (DHF) and NADPH, are prepared in a suitable buffer (e.g., Tris-HCl buffer at pH 7.4, containing dithiothreitol and EDTA).

2. Assay Procedure:

  • The assay is performed in a 96-well UV-transparent plate.

  • A reaction mixture containing the buffer, NADPH, and varying concentrations of this compound is prepared.

  • The reaction is initiated by the addition of DHF.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored spectrophotometrically over time in kinetic mode.

  • The initial reaction velocities are calculated for each inhibitor concentration.

  • The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound against mammalian cells is assessed to determine its selectivity.

1. Cell Culture:

  • A mammalian cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure (e.g., MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • The absorbance is measured at a wavelength of approximately 570 nm.

  • The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Signaling Pathways and Experimental Workflows

Mechanism of Action: DHFR Inhibition in P. falciparum

This compound targets the enzyme dihydrofolate reductase (DHFR) within the bifunctional DHFR-thymidylate synthase (DHFR-TS) protein of P. falciparum. This enzyme is crucial for the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids, and ultimately for DNA replication and parasite survival. By inhibiting DHFR, this compound blocks the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of essential downstream metabolites.

DHFR_Inhibition_Pathway cluster_downstream Downstream Effects DHF Dihydrofolate (DHF) PfDHFR_TS P. falciparum DHFR-TS DHF->PfDHFR_TS Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Cofactor PfDHFR_TS->THF Product Parasite_Death Parasite Death DHFR_IN_5 This compound DHFR_IN_5->PfDHFR_TS Inhibition DNA_Replication DNA Replication & Repair Nucleotide_Synthesis->DNA_Replication DNA_Replication->Parasite_Death

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental Workflow: In Vitro Drug Susceptibility Testing

The following diagram illustrates the typical workflow for determining the in vitro IC50 of an antimalarial compound against P. falciparum.

Drug_Susceptibility_Workflow Start Start Culture Maintain P. falciparum Culture Start->Culture Synchronize Synchronize Parasites (e.g., Sorbitol Treatment) Culture->Synchronize Plate Plate Parasites in 96-well Plate Synchronize->Plate Add_Drug Add Serial Dilutions of this compound Plate->Add_Drug Incubate Incubate for 72 hours Add_Drug->Incubate Lyse_Freeze Lyse Cells (Freeze-Thaw) Incubate->Lyse_Freeze Add_SYBR Add Lysis Buffer with SYBR Green I Lyse_Freeze->Add_SYBR Read_Fluorescence Read Fluorescence Add_SYBR->Read_Fluorescence Analyze Calculate IC50 Read_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for SYBR Green I-based P. falciparum drug susceptibility assay.

Conclusion

This compound (P218) demonstrates potent in vitro activity against both pyrimethamine-sensitive and pyrimethamine-resistant strains of P. falciparum. Its high degree of selectivity for the parasite DHFR enzyme over the human counterpart, as indicated by the available cytotoxicity data, highlights its potential as a promising antimalarial candidate. The standardized protocols described herein provide a framework for the continued evaluation of this compound and other novel antimalarial compounds. This technical guide serves as a valuable resource for researchers dedicated to combating the global health challenge of malaria.

References

DHFR-IN-5: A Technical Guide to its Inhibitory Profile Against Wild-Type and Mutant Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the de novo synthesis of purines, thymidylate, and certain amino acids.[1] Its inhibition leads to the disruption of DNA synthesis and cell death, making it a key target for therapeutic intervention in oncology and infectious diseases.[1][2] The emergence of resistance to DHFR inhibitors, primarily through point mutations in the DHFR gene, necessitates the development of novel inhibitors with efficacy against both wild-type and mutant forms of the enzyme. This technical guide provides an in-depth overview of DHFR-IN-5, a potent inhibitor of Dihydrofolate Reductase, with a focus on its comparative inhibitory activity against wild-type and mutant DHFR, detailed experimental methodologies, and relevant cellular signaling pathways.

Introduction to DHFR and this compound

DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are vital one-carbon donors for the synthesis of nucleotides and amino acids.[1][3][4] Consequently, DHFR inhibitors have been successfully developed as anticancer drugs (e.g., methotrexate) and antimalarial agents (e.g., pyrimethamine).[3] However, the clinical utility of these drugs is often compromised by the development of resistance, frequently arising from mutations within the DHFR active site that reduce inhibitor binding affinity.[2]

This compound is a potent, orally active inhibitor of DHFR, showing promise in overcoming drug resistance, particularly in the context of malaria.[5] This guide will present the available quantitative data on its activity and provide the necessary technical information for its evaluation.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized against both wild-type and mutant forms of Plasmodium falciparum DHFR. The available data is summarized in the table below.

Target EnzymeInhibitorParameterValue (nM)
Wild-Type P. falciparum DHFR (TM4 strain)This compoundIC504.6[5]
Quadruple Mutant P. falciparum DHFR (V1/S strain)This compoundIC5056[5]
Quadruple Mutant P. falciparum DHFRThis compoundKi0.54[5]
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • Ki (Inhibition constant): An indication of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher binding affinity.

The data indicates that while this compound is most potent against the wild-type enzyme, it retains significant activity against the quadruple mutant, a strain known for its high level of resistance to conventional antifolates.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the characterization of DHFR inhibitors like this compound.

DHFR Enzymatic Inhibition Assay (Spectrophotometric)

This is a common in vitro assay to determine the inhibitory activity of a compound against purified DHFR enzyme.

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6][7] The presence of an inhibitor will slow down this reaction.

Materials:

  • Purified recombinant wild-type and mutant DHFR enzymes

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.5 M KCl)[6]

  • NADPH solution

  • Dihydrofolate (DHF) solution (substrate)

  • This compound or other test compounds

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHFR enzyme, NADPH, DHF, and the test inhibitor in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • DHFR Assay Buffer

    • DHFR enzyme solution (at a final concentration optimized for a linear reaction rate)

    • Test inhibitor at various concentrations (a serial dilution is recommended)

    • NADPH solution (e.g., final concentration of 0.1-0.2 mM)[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate solution (e.g., final concentration of 0.1-0.2 mM).[6]

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).[8][9]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell-Based Proliferation Assay

This assay determines the effect of an inhibitor on the growth of cells, which is a functional readout of DHFR inhibition in a cellular context.

Principle: Inhibition of DHFR in cells depletes the nucleotide pool, leading to cell cycle arrest and inhibition of proliferation. The extent of proliferation can be measured using various methods, such as the XTT assay.

Materials:

  • Cell lines expressing either wild-type or mutant DHFR

  • Complete cell culture medium

  • This compound or other test compounds

  • 96-well cell culture plates

  • XTT labeling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • XTT Assay:

    • Add the XTT labeling reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for a few hours to allow for the conversion of XTT to a colored formazan product by metabolically active cells.

  • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450-500 nm).

  • Data Analysis:

    • Normalize the absorbance values to a vehicle-treated control.

    • Plot the percentage of cell viability against the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Logical Relationships

While DHFR is a metabolic enzyme, its activity is interconnected with cellular signaling pathways that regulate cell growth and proliferation.

DHFR-Mediated Nucleotide Synthesis Pathway

The canonical role of DHFR is in the folate metabolic pathway, which is essential for DNA synthesis.

DHFR_Pathway cluster_folate_cycle Folate Cycle DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Purines Purine Synthesis THF->Purines Serine Serine Serine->MethyleneTHF SHMT Glycine Glycine MethyleneTHF->DHF MethyleneTHF->Glycine dUMP dUMP MethyleneTHF->dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DHFR_IN_5 This compound DHFR_IN_5->DHFR TS Thymidylate Synthase

Caption: The role of DHFR in the folate metabolic pathway leading to DNA synthesis.

MDM2-Mediated Regulation of DHFR Activity

Recent studies have identified a direct interaction between the oncogene MDM2 and DHFR. MDM2, a ubiquitin ligase, can monoubiquitinate DHFR, leading to a reduction in its enzymatic activity.[10] This interaction is independent of the tumor suppressor p53.

MDM2_DHFR_Regulation MDM2 MDM2 (E3 Ubiquitin Ligase) DHFR_active Active DHFR MDM2->DHFR_active Binds DHFR_inactive Inactive DHFR (Monoubiquitinated) MDM2->DHFR_inactive DHFR_active->DHFR_inactive Monoubiquitination Nucleotide_Synthesis Nucleotide Synthesis DHFR_active->Nucleotide_Synthesis Catalyzes DHFR_inactive->Nucleotide_Synthesis Inhibits

Caption: MDM2 negatively regulates DHFR activity through monoubiquitination.

Experimental Workflow for DHFR Inhibitor Screening

The process of identifying and characterizing a DHFR inhibitor like this compound follows a logical progression from in vitro enzymatic assays to cell-based and in vivo studies.

Inhibitor_Screening_Workflow A Compound Library B Primary Screen: In Vitro DHFR Enzyme Assay (Wild-Type) A->B C Hit Identification B->C D Secondary Screen: In Vitro DHFR Enzyme Assay (Mutant Strains) C->D E Lead Compound Selection (e.g., this compound) D->E F Cell-Based Proliferation Assays (WT vs. Mutant Cell Lines) E->F H ADME/Tox Profiling E->H G In Vivo Efficacy Studies F->G

Caption: A generalized workflow for the discovery and characterization of DHFR inhibitors.

Conclusion

This compound demonstrates potent inhibitory activity against both wild-type and a clinically relevant quadruple mutant of P. falciparum DHFR. This profile suggests its potential as a valuable therapeutic agent to combat drug-resistant malaria. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate this compound and other novel DHFR inhibitors. Understanding the interplay between DHFR, its inhibitors, and cellular regulatory mechanisms, such as the interaction with MDM2, will be crucial for the development of next-generation therapies targeting the folate pathway.

References

DHFR-IN-5: A Technical Guide to Cellular Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHFR-IN-5, also known as p218, is a potent, orally active inhibitor of dihydrofolate reductase (DHFR), with notable activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[1][2] This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines generalized experimental protocols for the investigation of its cellular uptake and metabolism, critical parameters for its further development as a therapeutic agent. Due to the limited availability of public data on the specific cellular transport and metabolic fate of this compound, this document presents established methodologies in the field of DHFR inhibitors as a framework for future research.

Introduction to this compound

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[3][4] This process is essential for the synthesis of nucleotides and certain amino acids, and thus for cell proliferation.[5] Consequently, DHFR has been a key target for the development of anticancer and antimicrobial drugs.[5] this compound has emerged as a promising anti-malarial candidate due to its potent inhibition of the P. falciparum DHFR enzyme, including mutant forms that confer resistance to existing antifolate drugs.[1][2]

Quantitative Data Summary

While detailed studies on the cellular uptake and metabolism of this compound are not extensively published, the available preclinical data provides key insights into its potency and pharmacokinetic profile.

ParameterValueSpecies/SystemReference
Ki (quadruple mutant P. falciparum DHFR) 0.54 nMEnzyme Assay[1][2]
IC50 (wild-type P. falciparum TM4) 4.6 nMIn Vitro[1][2]
IC50 (quadruple mutant P. falciparum V1/S) 56 nMIn Vitro[1][2]
Oral Bioavailability 46.3%Rat[1][2]
Half-life (t1/2) 7.3 hoursRat[1][2]
Administration Dose 30 mg/kg (oral)Rat[1][2]

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the DHFR enzyme, thereby blocking the regeneration of tetrahydrofolate from dihydrofolate. This disruption of the folate cycle leads to a depletion of downstream metabolites essential for DNA synthesis and cellular replication.

DHFR_Inhibition_Pathway General DHFR Inhibition Pathway cluster_cell Cellular Environment DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DHFR_IN_5 This compound DHFR_IN_5->DHFR Inhibition DNA_Replication DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Replication

This compound inhibits the conversion of DHF to THF.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to study the cellular uptake and metabolism of this compound.

Cellular Uptake Studies

Objective: To quantify the rate and extent of this compound uptake into target cells (e.g., P. falciparum-infected erythrocytes or a relevant cancer cell line).

Methodology: Radiolabeled Uptake Assay

  • Cell Culture: Culture target cells to a logarithmic growth phase.

  • Radiolabeling: Synthesize or procure a radiolabeled version of this compound (e.g., [³H]-DHFR-IN-5).

  • Uptake Experiment:

    • Incubate cells in a buffer containing a known concentration of [³H]-DHFR-IN-5 at 37°C.

    • At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), remove aliquots of the cell suspension.

    • Separate cells from the incubation medium by centrifugation through a non-aqueous layer (e.g., silicone oil) to minimize loss of intracellular content.

    • Lyse the cell pellet and measure the intracellular radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the intracellular concentration of this compound at each time point.

    • Determine the initial rate of uptake from the linear portion of the uptake curve.

    • To investigate the mechanism of transport, perform competition assays with known inhibitors of folate transporters or vary the temperature and ion concentrations.

Cellular_Uptake_Workflow Workflow for Cellular Uptake Assay Start Start: Cell Culture Radiolabel Synthesize [³H]-DHFR-IN-5 Start->Radiolabel Incubate Incubate Cells with [³H]-DHFR-IN-5 at 37°C Radiolabel->Incubate Time_Points Collect Aliquots at Various Time Points Incubate->Time_Points Separate Separate Cells from Medium (e.g., Centrifugation) Time_Points->Separate Lyse Lyse Cell Pellet Separate->Lyse Scintillation Measure Radioactivity (Scintillation Counting) Lyse->Scintillation Analyze Data Analysis: - Calculate Uptake Rate - Determine Transport Mechanism Scintillation->Analyze End End Analyze->End

A generalized workflow for studying cellular uptake.
Metabolism Studies

Objective: To identify and quantify the metabolites of this compound in a biological system (e.g., liver microsomes or in vivo).

Methodology: In Vitro Metabolism using Liver Microsomes

  • Microsome Preparation: Obtain or prepare liver microsomes from a relevant species (e.g., human, rat).

  • Incubation:

    • Incubate this compound with liver microsomes in the presence of NADPH (as a cofactor for cytochrome P450 enzymes).

    • Include positive and negative controls (e.g., a known metabolized compound and a no-enzyme control).

    • Incubate at 37°C for a set time period (e.g., 60 minutes).

  • Sample Extraction: Stop the reaction (e.g., by adding a cold organic solvent like acetonitrile) and precipitate the proteins by centrifugation.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Develop a chromatographic method to separate the parent compound (this compound) from its potential metabolites.

    • Use the mass spectrometer to identify the mass of the parent compound and any new peaks corresponding to metabolites.

    • Fragment the parent and metabolite ions to elucidate their structures.

  • Data Analysis:

    • Quantify the amount of parent compound remaining over time to determine the rate of metabolism.

    • Identify the chemical modifications of the metabolites (e.g., hydroxylation, glucuronidation).

Metabolism_Study_Workflow Workflow for In Vitro Metabolism Study Start Start: Prepare Liver Microsomes Incubate Incubate this compound with Microsomes and NADPH Start->Incubate Extract Stop Reaction and Extract Supernatant Incubate->Extract LCMS Analyze via LC-MS/MS Extract->LCMS Identify Identify Parent Compound and Metabolites LCMS->Identify Quantify Quantify Rate of Metabolism and Metabolite Formation Identify->Quantify End End Quantify->End

A generalized workflow for in vitro metabolism studies.

Conclusion and Future Directions

This compound is a potent inhibitor of P. falciparum DHFR with promising in vivo activity. While its pharmacokinetic profile in rats is favorable, a detailed understanding of its cellular uptake and metabolic fate is crucial for its clinical development. The experimental frameworks provided in this guide offer a starting point for researchers to elucidate these key pharmacological properties. Future studies should focus on identifying the specific transporters involved in its cellular entry and the metabolic pathways responsible for its clearance. This knowledge will be invaluable for optimizing dosing regimens, predicting potential drug-drug interactions, and ultimately advancing this compound as a next-generation anti-malarial agent.

References

Methodological & Application

Application Notes and Protocols for a Novel Dihydrofolate Reductase (DHFR) Inhibitor in Malaria Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] This pathway is essential for the synthesis of DNA, and its disruption is a validated strategy for antimalarial drug development.[1][4] Antifolate drugs like pyrimethamine have historically been effective, but widespread resistance due to mutations in the dhfr gene necessitates the discovery of new inhibitors.[2][5] These application notes provide a comprehensive overview of the experimental protocols for the preclinical evaluation of a novel DHFR inhibitor against P. falciparum.

Mechanism of Action

The folate pathway in P. falciparum is responsible for producing tetrahydrofolate (THF), a cofactor essential for the synthesis of thymidylate, purines, and some amino acids.[1][6] DHFR catalyzes the reduction of dihydrofolate (DHF) to THF.[3][4] Inhibition of DHFR blocks the regeneration of THF, leading to a depletion of essential precursors for DNA synthesis and parasite death.[1]

Signaling Pathway Diagram:

DHFR_Pathway cluster_folate Folate Biosynthesis Pathway cluster_inhibition Drug Action GTP GTP DHPS Dihydropteroate Synthase (DHPS) GTP->DHPS Multiple Steps DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) THF->TS Amino_Acids Amino Acid Metabolism THF->Amino_Acids dNTPs dNTPs for DNA Synthesis DHPS->DHF DHFR->THF NADPH -> NADP+ TS->DHF TS->dNTPs DHFR_Inhibitor Novel DHFR Inhibitor DHFR_Inhibitor->DHFR Inhibition

Caption: The P. falciparum folate biosynthesis pathway and the inhibitory action of a novel DHFR inhibitor.

Quantitative Data Summary

The following tables summarize hypothetical but realistic quantitative data for a novel DHFR inhibitor, benchmarked against known compounds.

Table 1: In Vitro Enzyme Inhibition and Parasite Growth Inhibition

CompoundTargetKi (nM)IC50 Wild-Type (nM)IC50 Quadruple Mutant (nM)Selectivity Index (SI)
Novel DHFR Inhibitor PfDHFR0.51.25.8>1000
PyrimethaminePfDHFR0.10.5>5000~2000
P218PfDHFR-0.20.3>1000

Ki: Inhibition constant against recombinant P. falciparum DHFR (PfDHFR). IC50: 50% inhibitory concentration against parasite growth in vitro. Quadruple Mutant refers to P. falciparum strains with N51I, C59R, S108N, and I164L mutations in the dhfr gene.[3][5] Selectivity Index (SI) is the ratio of cytotoxicity (e.g., against a human cell line like Vero) to antimalarial activity.

Table 2: In Vivo Efficacy in a Murine Model

CompoundMouse ModelRoute of AdministrationED50 (mg/kg)ED90 (mg/kg)
Novel DHFR Inhibitor P. berghei infected ICR miceOral (p.o.)1.54.0
Novel DHFR Inhibitor P. falciparum infected humanized NSG miceOral (p.o.)0.82.5
PyrimethamineP. berghei infected ICR miceSubcutaneous (s.c.)0.31.0
P218P. falciparum infected SCID mice-0.31.0

ED50/ED90: Effective dose required to suppress parasitemia by 50% or 90% compared to an untreated control group.[7]

Experimental Protocols

Recombinant PfDHFR Enzyme Inhibition Assay

This protocol determines the direct inhibitory activity of the compound on the target enzyme.

Methodology:

  • Expression and Purification of Recombinant PfDHFR:

    • The DHFR domain of the P. falciparum DHFR-TS gene is cloned into an expression vector (e.g., pET vectors) and transformed into E. coli.

    • Protein expression is induced, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[8]

  • Enzyme Kinetics Assay:

    • The assay is performed in a 96-well plate format.

    • The reaction mixture contains buffer (e.g., 50 mM TES, pH 7.0), NADPH (100 µM), and the purified PfDHFR enzyme (~0.005 units).[8]

    • The novel DHFR inhibitor is added at various concentrations.

    • The reaction is initiated by adding the substrate, dihydrofolate (DHF) (100 µM).[8]

    • The rate of NADPH oxidation to NADP+ is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The inhibition constant (Ki) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Experimental Workflow Diagram:

Enzyme_Assay_Workflow start Start recombinant_protein Express and Purify Recombinant PfDHFR start->recombinant_protein prepare_reagents Prepare Assay Buffer, NADPH, DHF recombinant_protein->prepare_reagents plate_setup Set up 96-well plate with Enzyme and Inhibitor dilutions prepare_reagents->plate_setup initiate_reaction Initiate reaction with DHF plate_setup->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm initiate_reaction->measure_absorbance data_analysis Calculate Ki values measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the recombinant PfDHFR enzyme inhibition assay.

In Vitro Anti-plasmodial Activity Assay

This assay measures the efficacy of the inhibitor against the growth of P. falciparum in red blood cells.

Methodology:

  • Parasite Culture:

    • P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant Dd2) are cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Susceptibility Assay (SYBR Green I-based):

    • Asynchronous parasite cultures are diluted to a parasitemia of ~0.5% in a 2% hematocrit suspension.

    • The novel DHFR inhibitor is serially diluted in a 96-well plate.

    • The parasite suspension is added to the wells containing the drug dilutions.

    • Plates are incubated for 72 hours under the standard culture conditions.

    • After incubation, the plates are frozen to lyse the red blood cells.

    • A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasite DNA.

    • Fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

    • The 50% inhibitory concentration (IC50) is determined by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram:

In_Vitro_Assay_Workflow start Start culture_parasites Culture P. falciparum in human erythrocytes start->culture_parasites prepare_assay Prepare serial dilutions of inhibitor in 96-well plate culture_parasites->prepare_assay add_parasites Add parasite culture to wells prepare_assay->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse_cells Freeze-thaw to lyse cells incubate->lyse_cells add_sybr Add SYBR Green I lysis buffer lyse_cells->add_sybr read_fluorescence Measure fluorescence add_sybr->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro anti-plasmodial activity assay.

In Vivo Efficacy Study (4-Day Suppressive Test)

This protocol evaluates the in vivo antimalarial activity of the compound in a murine model.[7]

Methodology:

  • Animal Model and Infection:

    • Female ICR or Swiss albino mice (6-8 weeks old) are used.[9]

    • Mice are infected intraperitoneally with Plasmodium berghei ANKA strain (1 x 107 parasitized red blood cells).[7]

  • Drug Administration:

    • The novel DHFR inhibitor is formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol in water).

    • Treatment starts 2-4 hours post-infection and continues once daily for four consecutive days (Days 0 to 3).

    • The compound is administered via the desired route (e.g., oral gavage or subcutaneous injection) at various doses. A vehicle control group is included.

  • Monitoring Parasitemia:

    • On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

    • Smears are fixed with methanol and stained with Giemsa.

    • Parasitemia is determined by light microscopy by counting the number of infected red blood cells per 1,000 total red blood cells.

  • Data Analysis:

    • The percent suppression of parasitemia for each dose group is calculated relative to the vehicle-treated control group.

    • The ED50 and ED90 values are determined by non-linear regression analysis of the dose-response data.[7]

Experimental Workflow Diagram:

In_Vivo_Assay_Workflow start Start infect_mice Infect mice with P. berghei start->infect_mice group_and_treat Administer inhibitor or vehicle daily for 4 days infect_mice->group_and_treat collect_blood Collect tail blood on Day 4 group_and_treat->collect_blood prepare_smears Prepare and stain Giemsa blood smears collect_blood->prepare_smears determine_parasitemia Determine parasitemia by microscopy prepare_smears->determine_parasitemia calculate_ed50_ed90 Calculate ED50 and ED90 determine_parasitemia->calculate_ed50_ed90 end End calculate_ed50_ed90->end

Caption: Workflow for the in vivo 4-day suppressive test.

References

Application Notes and Protocols for DHFR-IN-5 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA synthesis and cellular proliferation.[3][4][5] Consequently, DHFR has been a significant therapeutic target for antimicrobial and anticancer drugs.[2][4][5][6] DHFR-IN-5 is a potent and selective inhibitor of DHFR, demonstrating potential as a lead compound for drug development. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel DHFR inhibitors.

Mechanism of Action

This compound acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate.[4][5] This inhibition blocks the production of tetrahydrofolate, leading to a depletion of the precursors required for DNA synthesis.[4][5] The disruption of this pathway ultimately results in the cessation of cell growth and division, particularly affecting rapidly proliferating cells such as cancer cells or bacteria.[2][5][6]

DHFR_Pathway cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR DHFR (Dihydrofolate Reductase) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis (Purines, Thymidylate) THF->DNA Essential for NADPH NADPH NADPH->DHFR Co-factor NADP NADP+ DHFR->THF Product DHFR->NADP DHFR_IN_5 This compound DHFR_IN_5->DHFR Inhibition Cell Cell Proliferation DNA->Cell Leads to

Caption: DHFR signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory activity of this compound has been characterized against DHFR from various species and in cellular assays. The following table summarizes the key quantitative data.

ParameterValueSpecies/Cell LineAssay Type
IC50 22.4 nMM. tuberculosis DHFRBiochemical HTS Assay[7]
IC50 237 nMM. tuberculosis DHFRDiaphorase-coupled Assay[8]
IC50 80 pMPartially Purified DHFRCell-free Enzymatic Assay[9]
MIC99 207 µMM. tuberculosis H37RvWhole-cell Assay[7]
MIC99 70.7 µMDHFR-sensitized M. tuberculosisWhole-cell Assay[7]
CC50 > 99 µMHeLa CellsCytotoxicity Assay[10]

Experimental Protocols

High-Throughput Screening (HTS) for DHFR Inhibitors (Colorimetric Assay)

This protocol is adapted for a 96-well format and is suitable for screening large compound libraries for inhibitors of DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.[11][12]

Materials:

  • DHFR Assay Buffer (e.g., 0.05M Tris-HCl, pH 7.5, 0.5M KCl)[9]

  • Recombinant DHFR Enzyme

  • DHFR Substrate (Dihydrofolate)

  • NADPH

  • This compound (or other test compounds)

  • Methotrexate (Positive Control Inhibitor)[1][11]

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DHFR Assay Buffer.

    • Add 2 µL of each compound dilution to the appropriate wells of a 96-well plate.

    • For the positive control, add 2 µL of Methotrexate (final concentration 5-50 nM).[1]

    • For the negative control (no inhibition), add 2 µL of DHFR Assay Buffer.

  • Enzyme and NADPH Addition:

    • Prepare a master mix containing DHFR enzyme and NADPH in DHFR Assay Buffer. The final concentration of NADPH should be around 0.1-0.15 mM.[9]

    • Add 138 µL of the master mix to each well.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[11]

  • Initiation of Reaction:

    • Prepare a solution of DHFR substrate (Dihydrofolate) in DHFR Assay Buffer. The final concentration should be around 0.15-0.2 mM.[9]

    • Add 60 µL of the DHFR substrate solution to each well to start the reaction.[11] The total reaction volume will be 200 µL.

  • Data Acquisition:

    • Immediately measure the absorbance at 340 nm (A340) in kinetic mode, taking readings every 30 seconds for 5-10 minutes. Alternatively, for a single time-point assay, incubate for a fixed time (e.g., 30 minutes) and then read the final absorbance.

Data Analysis:

  • Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each well.

  • Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate_negative_control - Rate_sample) / Rate_negative_control] * 100

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

HTS_Workflow start Start compound_plating 1. Compound Plating (Test Compounds, Controls) start->compound_plating enzyme_addition 2. Add DHFR Enzyme and NADPH compound_plating->enzyme_addition incubation 3. Incubate at RT (10-15 min) enzyme_addition->incubation substrate_addition 4. Add Dihydrofolate (Initiate Reaction) incubation->substrate_addition data_acquisition 5. Measure Absorbance at 340 nm (Kinetic) substrate_addition->data_acquisition data_analysis 6. Data Analysis (% Inhibition, IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for DHFR inhibitors.

Whole-Cell Activity Assay

This protocol is designed to evaluate the efficacy of DHFR inhibitors against whole bacterial or mammalian cells.

Materials:

  • Bacterial strain (e.g., M. tuberculosis H37Rv) or mammalian cell line (e.g., A431)

  • Appropriate culture medium

  • This compound (or other test compounds)

  • Resazurin (for viability staining)

  • 96-well opaque plates (for fluorescence-based readout)

  • Plate reader capable of fluorescence measurement

Procedure:

  • Cell Seeding:

    • Culture the cells to the mid-logarithmic phase.

    • Dilute the cell suspension to the desired seeding density in the culture medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Add 100 µL of the compound dilutions to the wells containing cells. The final volume in each well will be 200 µL.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for a duration suitable for the cell type (e.g., 7 days for M. tuberculosis, 48 hours for A549 cells).[13]

  • Viability Assessment:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for an additional period (e.g., 24 hours for M. tuberculosis, 4 hours for mammalian cells) to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.

    • Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm).

Data Analysis:

  • Subtract the background fluorescence (wells with medium only).

  • Calculate the percent inhibition of cell growth for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Conclusion

This compound serves as a valuable tool for studying DHFR inhibition and for the development of novel therapeutics. The provided protocols offer robust and reliable methods for high-throughput screening and characterization of DHFR inhibitors. These assays can be readily adapted to specific research needs, facilitating the discovery of new drug candidates targeting the folate pathway.

References

Troubleshooting & Optimization

Troubleshooting DHFR-IN-5 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering insolubility issues with DHFR-IN-5, a putative inhibitor of Dihydrofolate Reductase (DHFR). The information provided is based on best practices for handling small molecule inhibitors and executing DHFR-related assays.

Troubleshooting Guide: this compound Insolubility

Researchers may encounter challenges with the solubility of this compound during stock solution preparation, dilution into aqueous buffers for enzymatic assays, or in cell-based experiments. Below are common issues and recommended solutions.

IssuePotential CauseRecommended Solution
Precipitation upon initial solubilization Improper solvent choice or insufficient solvent volume.- Consult the manufacturer's datasheet for recommended solvents. - If no specific solvent is recommended, start with common organic solvents such as DMSO, ethanol, or DMF. - Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. - Use sonication for short periods to break up aggregates.
Precipitation when diluting into aqueous buffer The compound is "crashing out" of solution due to the lower solubility in aqueous environments.- Decrease the final concentration of the compound in the assay. - Increase the percentage of the organic solvent (e.g., DMSO) in the final assay buffer, ensuring it does not exceed a concentration that affects enzyme activity (typically <1%). - Use a surfactant such as Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in the aqueous buffer to improve solubility. - Prepare an intermediate dilution in a co-solvent system before the final dilution into the aqueous buffer.
Inconsistent results in cell-based assays Poor solubility leading to variable effective concentrations. Precipitation in cell culture media.- Visually inspect the media for any signs of precipitation after adding the compound. - Prepare fresh dilutions for each experiment. - Consider using a formulation with solubilizing agents suitable for in-vivo or cell-based studies, such as PEG300 and Tween 80.[1]
Low apparent potency in enzymatic assays The actual concentration of the soluble compound is lower than the nominal concentration due to precipitation.- Filter the final solution through a 0.22 µm syringe filter to remove any precipitated material before adding to the assay. - Determine the actual concentration of the soluble compound spectrophotometrically if the compound has a known extinction coefficient.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: The optimal solvent for this compound is not definitively established in public literature. For novel inhibitors, it is recommended to start with small-scale solubility tests in common laboratory solvents like Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF). Always refer to the manufacturer's product data sheet as the primary source of information. For similar compounds, solubility in DMSO is often reported.[2]

Q2: My this compound precipitated when I added it to my assay buffer. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To resolve this, you can try several approaches:

  • Lower the final concentration: Your experiment may still be successful at a lower, more soluble concentration of the inhibitor.

  • Increase co-solvent: Modestly increase the percentage of your organic stock solvent (e.g., DMSO) in the final assay volume. Be sure to include a vehicle control with the same solvent concentration to account for any effects on the enzyme.

  • Use surfactants: Adding a small amount of a non-ionic surfactant like Tween-80 can help maintain the compound's solubility in aqueous solutions.

Q3: How can I prepare this compound for in vivo studies?

A3: For in vivo experiments, a common formulation involves a mixture of solvents to ensure bioavailability and prevent precipitation. A typical formulation might consist of DMSO, PEG300, Tween 80, and saline or PBS.[1] For example, a working solution could be prepared in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[1] The exact ratios may need to be optimized for your specific compound and experimental design.

Q4: Can sonication or heating improve the solubility of this compound?

A4: Yes, both techniques can help dissolve your compound. Gentle warming (e.g., in a 37°C water bath) and brief periods of sonication can be effective. However, be cautious with heat as it can degrade some compounds. Always check the compound's stability information. After warming, allow the solution to return to room temperature to ensure it remains in solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Start with a small amount of this compound powder (e.g., 1 mg).

  • Add a small volume of 100% DMSO (e.g., 100 µL) to achieve a high-concentration stock (e.g., 10 mg/mL).

  • Vortex the solution thoroughly.

  • If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes.

  • Sonicate the vial in a water bath sonicator for 5 minutes.

  • Visually inspect the solution for any remaining particulate matter. If the solution is clear, it is ready for storage or further dilution.

  • Store the stock solution at -20°C or -80°C as recommended for the compound.[1]

Protocol 2: DHFR Enzymatic Assay

This protocol is based on a general spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[3]

  • Prepare Assay Buffer: 0.05M Tris-HCl buffer (pH 7.5) containing 0.5M KCl.[3]

  • Prepare Reagents:

    • NADPH Solution: Prepare a solution of 0.137 mM NADPH in the Assay Buffer.[3]

    • DHF Solution: Prepare a solution of 0.187 mM Dihydrofolic acid (DHF) in the Assay Buffer.[3]

    • DHFR Enzyme: Dilute the DHFR enzyme stock to a suitable concentration (e.g., 35 µg/mL) in the Assay Buffer.[3]

    • This compound dilutions: Prepare serial dilutions of the this compound stock solution in 100% DMSO.

  • Assay Procedure (for a 1 mL reaction):

    • In a quartz cuvette, combine the Assay Buffer, 0.137 mM NADPH, and the desired concentration of this compound (or vehicle control).

    • Add the DHFR enzyme and incubate for a few minutes at 25°C.

    • Initiate the reaction by adding 0.187 mM DHF.

    • Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 2.5 minutes), taking readings every 15 seconds.

  • Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot. Determine the % inhibition for each concentration of this compound and calculate the IC50 value.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis (DNA Replication) THF->DNA_Synthesis One-carbon donor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Catalyzes reduction DHFR->NADP DHFR_IN_5 This compound DHFR_IN_5->DHFR Inhibits

Caption: Mechanism of DHFR inhibition by this compound.

Troubleshooting_Workflow Start This compound Insolubility Issue Check_Solvent Check Recommended Solvent Start->Check_Solvent Test_Solvents Test DMSO, Ethanol, DMF Check_Solvent->Test_Solvents None specified Precipitation_Dilution Precipitation on Dilution? Check_Solvent->Precipitation_Dilution Specified Warm_Sonicate Gentle Warming / Sonication Test_Solvents->Warm_Sonicate Warm_Sonicate->Precipitation_Dilution Lower_Concentration Lower Final Concentration Precipitation_Dilution->Lower_Concentration Yes Inconsistent_Results Inconsistent Assay Results? Precipitation_Dilution->Inconsistent_Results No Increase_Cosolvent Increase Co-solvent % Lower_Concentration->Increase_Cosolvent Add_Surfactant Add Surfactant (e.g., Tween-80) Increase_Cosolvent->Add_Surfactant Add_Surfactant->Inconsistent_Results Fresh_Dilutions Prepare Fresh Dilutions Inconsistent_Results->Fresh_Dilutions Yes Success Solubility Issue Resolved Inconsistent_Results->Success No Filter_Solution Filter Final Solution (0.22 µm) Fresh_Dilutions->Filter_Solution Filter_Solution->Success

Caption: Troubleshooting workflow for this compound insolubility.

References

How to overcome DHFR-IN-5 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DHFR-IN-5. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this potent dihydrofolate reductase inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

This compound is a potent, orally active inhibitor of dihydrofolate reductase (DHFR), particularly effective against the quadruple mutant Plasmodium falciparum DHFR with a Ki value of 0.54 nM.[1] It is supplied as an off-white to gray solid.[1]

Q2: What are the recommended storage conditions for this compound?

The supplier recommends storing the solid compound at 4°C and protecting it from light.[1] When in solvent, it is also crucial to protect it from light.[1]

Q3: What is the chemical structure of this compound?

The chemical formula of this compound is C18H24N4O4, and its molecular weight is 360.41.[1] Its structure can be represented by the SMILES string: O=C(CCC1=C(OCCCOC2=C(CC)N=C(N)N=C2N)C=CC=C1)O.[1]

Q4: In which solvents is this compound soluble?

While specific solubility data is not widely published, based on its chemical structure which contains both polar (carboxylic acid, amines) and non-polar (aromatic rings, alkyl chains) moieties, this compound is likely soluble in organic solvents such as DMSO and ethanol. Solubility in aqueous buffers may be limited and pH-dependent due to the carboxylic acid group.

Troubleshooting Guide: this compound Instability in Solution

This guide addresses common issues encountered with the stability of this compound in experimental solutions.

Problem Potential Cause Recommended Solution
Precipitate forms in aqueous buffer Low aqueous solubility of this compound. The compound may be "crashing out" of solution.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in your final assay buffer. However, be mindful of the solvent tolerance of your experimental system. - Adjust the pH of the buffer. The carboxylic acid moiety suggests that solubility may increase at a pH above its pKa (typically around 4-5). - Prepare a more dilute stock solution and/or final concentration.
Loss of compound activity over time Chemical degradation of this compound. Potential degradation pathways include hydrolysis of the ether linkage or oxidation. Light sensitivity is also a key factor.- Prepare fresh solutions for each experiment from a recently prepared stock. - Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil. - Consider degassing solvents to remove dissolved oxygen, which could contribute to oxidative degradation.
Inconsistent experimental results Inaccurate concentration of this compound due to degradation or incomplete dissolution.- Visually inspect solutions for any precipitate before use. If observed, gently warm and vortex the solution. If precipitate remains, centrifuge the solution and use the supernatant, noting that the concentration may be lower than intended. - Perform a concentration determination of your stock solution using UV-Vis spectrophotometry if an extinction coefficient is known or can be determined. - Always use freshly prepared dilutions from a validated stock solution for critical experiments.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol provides a standardized method for preparing and storing this compound to maximize its stability and ensure consistent experimental outcomes.

Materials:

  • This compound solid

  • Anhydrous DMSO (or other suitable organic solvent)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound solid in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Usage: When needed, thaw a single aliquot at room temperature. Do not refreeze any unused portion of the thawed aliquot.

Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer

This experiment is designed to determine the stability of this compound in your specific experimental buffer over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your experimental aqueous buffer

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled incubator or water bath

Procedure:

  • Preparation of Test Solution: Prepare a solution of this compound in your experimental buffer at the final working concentration. Ensure the final concentration of the organic solvent (from the stock solution) is compatible with your assay.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain an initial chromatogram. The peak area of this compound at T=0 will serve as the baseline.

  • Incubation: Incubate the remaining test solution under your experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.

  • Half-Life Calculation: Plot the percentage of remaining this compound against time to estimate its half-life in your buffer.

Visualizations

DHFR_Signaling_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide & Amino Acid Synthesis Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Substrate Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purines Purines Tetrahydrofolate (THF)->Purines Thymidylate Thymidylate Tetrahydrofolate (THF)->Thymidylate Amino Acids Amino Acids Tetrahydrofolate (THF)->Amino Acids DHFR->Tetrahydrofolate (THF) Catalyzes This compound This compound This compound->DHFR Inhibits

Caption: DHFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Instability Issue Observed precipitate Precipitate Formation? start->precipitate activity_loss Loss of Activity? precipitate->activity_loss No solution1 Adjust Solvent/pH Decrease Concentration precipitate->solution1 Yes inconsistent_results Inconsistent Results? activity_loss->inconsistent_results No solution2 Prepare Fresh Solutions Protect from Light Aliquot & Store Properly activity_loss->solution2 Yes solution3 Validate Stock Solution Ensure Complete Dissolution inconsistent_results->solution3 Yes end Problem Resolved inconsistent_results->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for this compound instability issues.

References

Technical Support Center: Enhancing Oral Bioavailability of DHFR-IN-5 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of Dihydrofolate Reductase (DHFR) inhibitors, including analogs of DHFR-IN-5.

Troubleshooting Guide

This guide addresses common issues encountered when developing orally administered DHFR inhibitors.

Problem Potential Cause Suggested Solution
Low aqueous solubility of the this compound analog. The compound may have a highly crystalline structure or be excessively lipophilic.Particle Size Reduction: Decrease the particle size through micronization or nanocrystal technology to increase the surface area for dissolution.[1] • Formulation with Excipients: Incorporate solubilizing agents, surfactants, or co-solvents in the formulation. • Amorphous Solid Dispersions: Create solid dispersions with polymers to disrupt the crystal lattice. • Prodrug Approach: Synthesize a more soluble prodrug that converts to the active compound in vivo.[2]
Poor permeability across intestinal epithelium. The compound may be too polar, too large, or a substrate for efflux transporters (e.g., P-glycoprotein).Lipid-Based Formulations: Formulate the compound in self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles to enhance membrane transport.[1] • Permeation Enhancers: Include excipients that reversibly open tight junctions between intestinal cells. • Chemical Modification: Modify the structure to optimize lipophilicity (LogP in the range of 1-3 is often favorable).[3]
High first-pass metabolism. The compound is extensively metabolized in the liver or gut wall before reaching systemic circulation.Inhibition of Metabolic Enzymes: Co-administer a safe inhibitor of the relevant metabolizing enzymes (e.g., CYP450 enzymes). • Prodrug Strategy: Design a prodrug that is less susceptible to first-pass metabolism. • Route of Administration Modification: For preclinical studies, consider alternative routes that bypass the portal circulation (e.g., intraperitoneal, subcutaneous) to determine maximum achievable systemic exposure.
Inconsistent or highly variable plasma concentrations in animal studies. This could be due to poor formulation, food effects, or inherent variability in absorption.Standardize Dosing Conditions: Administer the compound to fasted animals to minimize food-related variability. • Improve Formulation: Develop a more robust and reproducible formulation, such as a solution or a well-characterized suspension. • Dose Escalation Studies: Evaluate dose proportionality to identify potential saturation of absorption mechanisms.[4]
Low oral bioavailability (%F) despite good solubility and permeability. The compound may be unstable in the gastrointestinal tract (e.g., acid degradation in the stomach).Enteric Coating: Formulate the compound in an enteric-coated capsule or tablet to protect it from stomach acid. • pH Modification of Formulation: Use buffering agents in the formulation to locally modify the pH in the gastrointestinal tract.

Frequently Asked Questions (FAQs)

1. What is the target enzyme for this compound and its analogs, and how does its inhibition affect cells?

This compound and its analogs target Dihydrofolate Reductase (DHFR).[5][6] This enzyme is crucial for the synthesis of tetrahydrofolate, a coenzyme essential for the production of nucleotides (purines and thymidylate) and certain amino acids.[7] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[5][6]

2. What are the typical physicochemical properties of DHFR inhibitors that can affect their oral bioavailability?

Many DHFR inhibitors, particularly those with a pyrimidine core, can have poor aqueous solubility due to their planar, aromatic structures.[3] Their oral bioavailability can be limited by factors such as low dissolution rate in the gastrointestinal fluids, poor permeability across the intestinal membrane, and susceptibility to first-pass metabolism.[2] For example, the oral bioavailability of methotrexate, a well-known DHFR inhibitor, is variable and decreases with increasing doses due to saturation of its active transport mechanism.[4][8] In contrast, other DHFR inhibitors like trimethoprim and pyrimethamine generally exhibit good oral absorption.[9][10][11]

3. How can I predict the oral bioavailability of my this compound analog in silico?

In silico tools can provide an early assessment of the potential for good oral bioavailability. Lipinski's Rule of Five is a widely used guideline to evaluate "drug-likeness" for oral administration.[12] More advanced computational models can predict properties such as aqueous solubility, intestinal permeability (Caco-2), plasma protein binding, and metabolic stability. These predictions can help prioritize compounds for further experimental evaluation.

4. What in vitro models are recommended for assessing the intestinal permeability of this compound analogs?

The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption. This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. The rate of transport of the compound from the apical (intestinal lumen) to the basolateral (blood) side is measured. This assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein.

5. What are the key parameters to measure in an in vivo pharmacokinetic study to determine oral bioavailability?

An in vivo pharmacokinetic study, typically in rodents (mice or rats), is essential to determine the oral bioavailability of a compound. The key parameters to measure are:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2: Elimination half-life.

To calculate the absolute oral bioavailability (%F), the compound must be administered both orally (PO) and intravenously (IV) in separate experiments. The oral bioavailability is then calculated as: %F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[13]

Quantitative Data of Known DHFR Inhibitors

The following table summarizes publicly available pharmacokinetic data for some well-established DHFR inhibitors. This data can serve as a reference for researchers working on novel analogs.

Compound Species Dose Route Cmax Tmax (h) AUC Oral Bioavailability (%F)
Methotrexate HumanLow dosesOral---~60%[8]
Methotrexate HumanHigh dosesOral---Decreased[4][8]
Trimethoprim Human160 mgOral~1 µg/mL[14]1-4[14]~30 mg/L·h[14]~102.7%[10]
Pyrimethamine Human-Oral-1.5-8[15]->90%[9]
Pyrimethamine Human1 mg/kgIV2089 ± 565 ng/mL-332 mg/L/h-
Sulfamethoxazole Human800 mgOral60.3 ± 9.2 µg/mL--~109.4%[10]

Note: The pharmacokinetic parameters can vary depending on the study population, formulation, and analytical methods used.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a this compound analog and to assess if it is a substrate of efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment (Apical to Basolateral):

    • The test compound is added to the apical (AP) side of the Transwell insert.

    • Samples are taken from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Efflux Ratio Determination (Bidirectional Permeability):

    • The experiment is also performed in the reverse direction (BL to AP).

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio is calculated as Papp (BL to AP) / Papp (AP to BL). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.

  • Controls: Propranolol (high permeability) and Atenolol (low permeability) are typically used as control compounds.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound analog.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats or CD-1 mice are commonly used. Animals are fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: The compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus dose via the tail vein.

    • Oral (PO) Group: The compound is formulated as a solution or suspension and administered by oral gavage.

  • Blood Sampling: Blood samples are collected from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

  • Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated by comparing the dose-normalized AUC from the oral and intravenous routes.

Visualizations

DHFR_Signaling_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide and Amino Acid Synthesis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF NADPH to NADP+ THF->DHF dUMP to dTMP Purines Purine Synthesis THF->Purines Thymidylate Thymidylate (dTMP) Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids DHFR DHFR TS Thymidylate Synthase DNA DNA Purines->DNA Thymidylate->DNA DNA Synthesis & Repair DHFR_IN_5 This compound Analogs DHFR_IN_5->DHFR Inhibition

Caption: Mechanism of action of this compound analogs in the folate metabolism pathway.

Oral_Bioavailability_Workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation A Aqueous Solubility Assay B Caco-2 Permeability Assay A->B C Metabolic Stability (Microsomes, Hepatocytes) B->C Decision1 Poor Solubility or Permeability? C->Decision1 D Pre-formulation Studies (pH stability, excipient compatibility) E Formulation Strategy (e.g., SEDDS, solid dispersion) D->E F Rodent Pharmacokinetic Study (IV and PO administration) E->F G Calculate Oral Bioavailability (%F) F->G H Dose Escalation & Toxicity Studies G->H Decision2 Low Oral Bioavailability? G->Decision2 End Candidate Selection H->End Start This compound Analog Start->A Decision1->D Yes Decision1->F No Decision2->D Yes, Optimize Formulation Decision2->End No

References

DHFR-IN-5 degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "DHFR-IN-5" is not readily identifiable in publicly available scientific literature or chemical databases. Therefore, this guide uses Methotrexate (MTX), a widely studied and structurally relevant DHFR inhibitor, as a representative model to discuss potential degradation pathways and troubleshooting strategies. The principles outlined here are generally applicable to many small molecule inhibitors used in research.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be a factor?

A1: Yes, inconsistent results are a common symptom of compound instability. Degradation of your DHFR inhibitor can lead to a decrease in its effective concentration, resulting in variable inhibition of the DHFR enzyme and inconsistent downstream effects in your cellular or biochemical assays. It is crucial to handle and store the compound properly to minimize degradation.

Q2: What are the common degradation pathways for small molecule DHFR inhibitors like this compound?

A2: Based on related compounds, the most common degradation pathways include:

  • Photodegradation: Exposure to light, particularly UV light, can induce chemical changes in the molecule.

  • Oxidation: The presence of reactive oxygen species (ROS) or atmospheric oxygen can lead to oxidative degradation.

  • Hydrolysis: The chemical breakdown of the compound due to reaction with water. This can be pH-dependent.

  • Enzymatic Degradation: If used in complex biological systems (e.g., cell culture with serum, in vivo studies), the compound may be metabolized by cellular enzymes.

Q3: How should I store my stock solution of this compound to minimize degradation?

A3: For maximal stability, it is recommended to:

  • Store stock solutions at -20°C or -80°C.

  • Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Use a suitable, anhydrous solvent as recommended by the manufacturer.

Q4: Can the solvent I use affect the stability of this compound?

A4: Absolutely. The choice of solvent is critical. It is important to use a solvent in which the compound is highly soluble and stable. For many inhibitors, anhydrous DMSO is a common choice for initial stock solutions. However, for aqueous working solutions, the pH and buffer composition can significantly impact stability. It is advisable to prepare aqueous solutions fresh for each experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of inhibitory activity over time in working solutions. Degradation in aqueous buffer.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solution before use.
Precipitate forms in my stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution and vortex to redissolve. If the issue persists, consider preparing a fresh stock solution. Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent results between experiments performed on different days. Photodegradation of the compound on the lab bench.Protect all solutions containing the inhibitor from light at all times. Use amber tubes and minimize exposure to ambient light during experimental setup.
High background signal or unexpected side effects in cell-based assays. Formation of active or cytotoxic degradation products.Confirm the purity of your stock solution using analytical techniques like HPLC. If degradation is suspected, use a freshly prepared solution from a new vial of solid compound.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Aqueous Buffer

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the inhibitor over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

  • Amber microcentrifuge tubes

Methodology:

  • Prepare a working solution of this compound at a final concentration of 100 µM in the experimental aqueous buffer.

  • Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of the intact compound.

  • Incubate the remaining solution under desired experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Calculate the percentage of remaining this compound at each time point relative to t=0.

Signaling Pathways and Workflows

DHFR Signaling Pathway Inhibition

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis -> DNA Replication THF->DNA_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP DHFR_IN_5 This compound DHFR_IN_5->DHFR

Caption: Inhibition of the DHFR enzyme by this compound blocks the conversion of DHF to THF.

Potential Degradation Pathways of a DHFR Inhibitor

Degradation_Pathways DHFR_IN_5 This compound (Active) Photodegradation Photodegradation (Light Exposure) DHFR_IN_5->Photodegradation Oxidation Oxidation (ROS, O2) DHFR_IN_5->Oxidation Hydrolysis Hydrolysis (H2O, pH) DHFR_IN_5->Hydrolysis Degradation_Product_1 Inactive/Altered Product 1 Photodegradation->Degradation_Product_1 Degradation_Product_2 Inactive/Altered Product 2 Oxidation->Degradation_Product_2 Degradation_Product_3 Inactive/Altered Product 3 Hydrolysis->Degradation_Product_3

Caption: Common environmental factors leading to the degradation of a small molecule inhibitor.

Experimental Workflow for Stability Assessment

Stability_Workflow start Prepare 100 µM this compound in Aqueous Buffer t0 t=0 Inject into HPLC start->t0 incubate Incubate under Experimental Conditions (e.g., 37°C, dark) start->incubate hplc_analysis Analyze by HPLC t0->hplc_analysis timepoints Take Aliquots at Multiple Time Points incubate->timepoints timepoints->hplc_analysis data_analysis Calculate % Remaining Compound vs. Time hplc_analysis->data_analysis end Determine Stability Profile data_analysis->end

Caption: A typical experimental workflow for assessing the stability of this compound.

Technical Support Center: Refining DHFR-IN-5 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DHFR-IN-5. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also referred to as P218, is a potent and orally active inhibitor of dihydrofolate reductase (DHFR).[1] Its primary mechanism of action is to block the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate metabolic pathway. This inhibition depletes the cellular pool of THF, which is essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. The disruption of DNA synthesis and repair ultimately leads to cell cycle arrest and apoptosis. This compound is a slow-on/slow-off, tight-binding inhibitor, which means it has a prolonged residence time on its target enzyme.[2][3]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DHFR_IN_5 This compound DHFR_IN_5->DHFR Inhibition DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest

Caption: this compound inhibits the DHFR enzyme, blocking the folate pathway.

Q2: What are the known pharmacokinetic parameters of this compound?

Pharmacokinetic studies in rats following a 30 mg/kg oral dose have shown good oral bioavailability and a reasonable half-life.[1][2]

ParameterValueSpeciesDose
Oral Bioavailability46.3%Rat30 mg/kg
Half-life (t½)7.3 hoursRat30 mg/kg
Brain DistributionMinimalRat30 mg/kg

Q3: What is the known safety profile of this compound?

Preclinical safety studies have indicated a favorable safety profile for this compound.

TestResult
Mutagenicity (Ames test)Non-mutagenic
hERG Channel InhibitionNo significant inhibition up to 30 µM
Cytochrome P450 InhibitionNo significant inhibition up to 30 µM
No-Observed-Adverse-Effect Level (NOAEL)≥ 100 mg/kg

Troubleshooting Guide

Q4: I am having trouble dissolving this compound. What solvents are recommended?

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): This is a common solvent for creating high-concentration stock solutions of many inhibitors.

  • Ethanol: Another option for initial solubilization.

  • Dimethylformamide (DMF): Can also be used for dissolving many organic compounds.

For Aqueous Working Solutions:

For in vivo administration, it is crucial to dilute the stock solution into a physiologically compatible vehicle. Be aware that diluting a concentrated organic stock solution into an aqueous buffer can cause precipitation. It is recommended to not store aqueous solutions for more than one day.

Q5: My this compound solution is precipitating upon dilution for in vivo administration. How can I prevent this?

Precipitation upon dilution of a DMSO or other organic solvent stock into an aqueous vehicle is a common issue. Here are some strategies to mitigate this:

  • Use of Excipients: Formulating this compound with excipients can improve its solubility and stability in aqueous solutions. A common formulation for oral gavage of poorly soluble compounds is a suspension or solution containing:

    • Tween 80 (Polysorbate 80): A non-ionic surfactant that can improve solubility. A final concentration of 5% is often used.

    • Polyethylene glycol (PEG300 or PEG400): A polymer that can increase solubility. A final concentration of 30-40% is common.

    • Carboxymethylcellulose (CMC): A suspending agent that can help keep the compound evenly distributed if it is not fully dissolved. A 0.5% solution is a typical starting point.

  • pH Adjustment: The solubility of a compound can be pH-dependent. If the structure of this compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.

  • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.

  • Warming: Gently warming the solution may aid in dissolution, but be cautious of potential degradation at higher temperatures.

Q6: I am not observing the expected efficacy in my animal model. What are some potential reasons?

Several factors could contribute to a lack of efficacy in an in vivo experiment:

  • Suboptimal Dosing: The effective dose can vary significantly between different animal models and disease states. The reported efficacious doses in malaria models were 0.3 mg/kg (ED50) and 1 mg/kg (ED90) in SCID mice.[2][5] A dose-response study may be necessary to determine the optimal dose for your specific model.

  • Poor Bioavailability: Although reported to have good oral bioavailability in rats, factors such as the formulation, animal strain, and diet can influence absorption. Ensure the compound is properly formulated to maximize absorption.

  • Compound Instability: this compound may be unstable in the prepared formulation or under your experimental conditions. It is recommended to prepare fresh dosing solutions daily.

  • Target Engagement: Verify that the compound is reaching the target tissue at a sufficient concentration to inhibit DHFR. This can be assessed through pharmacokinetic/pharmacodynamic (PK/PD) studies.

Troubleshooting_Workflow Start Lack of In Vivo Efficacy Check_Dose Is the dose optimal? (Dose-response study) Start->Check_Dose Check_Formulation Is the formulation appropriate? (Solubility, stability) Start->Check_Formulation Check_PK Is the compound reaching the target? (PK/PD analysis) Check_Dose->Check_PK Check_Formulation->Check_PK Check_Target Is the target relevant in the model? Check_PK->Check_Target Outcome Improved Efficacy Check_Target->Outcome

Caption: A logical workflow for troubleshooting lack of in vivo efficacy.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice (General Guidance)

This protocol provides a general starting point for the formulation of this compound for oral administration. Optimization may be required based on the specific experimental needs.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile Phosphate-Buffered Saline (PBS) or sterile water

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution; gentle vortexing or sonication may be used.

  • Prepare Vehicle:

    • In a sterile tube, prepare the vehicle by mixing the components in the following order:

      • 5% DMSO

      • 40% PEG300

      • 5% Tween 80

      • 50% sterile PBS or water

  • Prepare Dosing Solution:

    • Calculate the required volume of the this compound stock solution to achieve the desired final concentration in the vehicle.

    • Add the calculated volume of the DMSO stock solution to the pre-mixed vehicle.

    • Vortex the solution thoroughly to ensure homogeneity. The final solution should be clear. If precipitation occurs, refer to the troubleshooting guide.

  • Administration:

    • Administer the dosing solution to the animals via oral gavage at the desired dose.

Protocol 2: Assessment of In Vivo Efficacy in a Xenograft Tumor Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Experimental Workflow:

  • Cell Culture and Implantation:

    • Culture a relevant cancer cell line (e.g., a line known to be sensitive to antifolates).

    • Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Prepare the this compound dosing solution as described in Protocol 1.

    • Administer this compound orally to the treatment group at the desired dose and schedule (e.g., once daily).

    • Administer the vehicle alone to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals and excise the tumors.

    • Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, biomarker analysis).

Xenograft_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Groups (Treatment vs. Control) Tumor_Growth->Randomization Treatment Oral Administration (this compound or Vehicle) Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis Finish Finish Analysis->Finish

Caption: Workflow for assessing in vivo efficacy in a xenograft model.

References

Minimizing DHFR-IN-5 Toxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of DHFR-IN-5 in cellular models. By understanding the mechanism of action and potential off-target effects, users can optimize their experimental protocols to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell proliferation.[2][3][4][5][6][7] By inhibiting DHFR, this compound disrupts these processes, leading to cell cycle arrest and apoptosis.[2][3] this compound has shown high potency against the DHFR enzyme from the malaria parasite Plasmodium falciparum.[1]

Q2: What are the expected cytotoxic effects of this compound in mammalian cell lines?

A2: As DHFR is a critical enzyme in mammalian cells, this compound is expected to exhibit dose-dependent cytotoxicity.[5] The primary mechanism of toxicity is the inhibition of DNA synthesis, which will disproportionately affect rapidly dividing cells.[2] Common observable effects include a reduction in cell proliferation, changes in cell morphology, and induction of apoptosis.

Q3: Are there known IC50 values for this compound?

Q4: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?

A4: A dose-response study is essential to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations and assessing cell viability at a specific time point (e.g., 24, 48, or 72 hours). This will allow you to identify a concentration that effectively inhibits DHFR without causing excessive, unintended cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of unexpected cell death at low concentrations - High sensitivity of the cell line to DHFR inhibition.- Errors in compound dilution.- Contamination of cell culture.- Perform a thorough dose-response curve starting from very low (sub-nanomolar) concentrations.- Verify the stock solution concentration and serial dilutions.- Check for mycoplasma contamination and ensure aseptic technique.
Inconsistent results between experiments - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Variability in compound potency (e.g., degradation of stock solution).- Standardize cell seeding density and ensure cells are in the logarithmic growth phase.- Maintain precise and consistent incubation periods.- Aliquot the this compound stock solution and store it properly at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
High background in cytotoxicity assays (e.g., MTT, LDH) - Interference of this compound with the assay reagents.- Serum components in the media interacting with the compound or assay.- Run a control with this compound in cell-free media to check for direct interference with the assay.- If interference is observed, consider using an alternative cytotoxicity assay.- When possible, reduce serum concentration during the assay incubation period, ensuring it does not affect cell viability on its own.
Observed cytotoxicity does not correlate with expected DHFR inhibition - Off-target effects of this compound.- The chosen endpoint for measuring toxicity is not appropriate for the mechanism of action.- Investigate potential off-target effects by assessing other cellular pathways.- Use multiple assays to assess cell health, such as a proliferation assay (e.g., BrdU incorporation) in conjunction with a viability assay (e.g., Annexin V/PI staining for apoptosis).

Experimental Protocols

Dose-Response Study using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete growth medium. A suggested starting range is from 1 nM to 100 µM.

  • Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DHFR_IN_5 This compound DHFR_IN_5->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Compound_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells Compound_Prep->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation Toxicity_Assay 5. Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Toxicity_Assay Data_Analysis 6. Analyze Data & Determine IC50 Toxicity_Assay->Data_Analysis

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Start High Cell Toxicity Observed Check_Concentration Is the concentration in the expected inhibitory range? Start->Check_Concentration Check_Cell_Line Is the cell line known to be highly proliferative? Check_Concentration->Check_Cell_Line Yes Verify_Dilutions Action: Verify stock and working dilutions Check_Concentration->Verify_Dilutions No Lower_Concentration Action: Lower this compound concentration Check_Cell_Line->Lower_Concentration Yes Optimize_Protocol Action: Optimize assay protocol (e.g., cell density, incubation time) Check_Cell_Line->Optimize_Protocol No Consider_Off_Target Possible off-target effects. Investigate further. Lower_Concentration->Consider_Off_Target Optimize_Protocol->Consider_Off_Target

Caption: Troubleshooting logic for unexpected toxicity.

References

Technical Support Center: Overcoming Acquired Resistance to DHFR-IN-5 in P. falciparum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DHFR-IN-5 and encountering acquired resistance in Plasmodium falciparum.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR). DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of DNA, and its inhibition halts parasite replication.[1][2] this compound is designed with a flexible side chain to maintain binding affinity to both wild-type and pyrimethamine-resistant mutant PfDHFR enzymes.[3][4]

Q2: We are observing a loss of efficacy of this compound in our long-term P. falciparum cultures. What could be the cause?

A sustained loss of efficacy, characterized by a significant increase in the half-maximal inhibitory concentration (IC50), is likely due to the development of acquired resistance in the parasite population. This typically occurs through the selection of parasites with genetic mutations that alter the drug target, PfDHFR.

Q3: What are the known or expected mutations in PfDHFR that can confer resistance to DHFR inhibitors?

Resistance to classical DHFR inhibitors like pyrimethamine is well-documented and arises from a stepwise accumulation of point mutations in the dhfr gene.[5] Key mutations include S108N, N51I, C59R, and I164L.[6][7][8] While this compound is designed to be active against parasites with these common mutations, novel mutations or combinations of existing mutations could potentially lead to resistance. The S108N mutation is often the initial mutation to arise.[6]

Q4: How can we confirm that our parasite line has developed resistance to this compound?

Confirmation of resistance involves two key steps:

  • Phenotypic Analysis: Perform in vitro drug susceptibility testing to compare the IC50 value of this compound against your potentially resistant parasite line with that of a sensitive parental line (e.g., 3D7). A significant fold-increase in the IC50 value indicates resistance.

  • Genotypic Analysis: Sequence the dhfr gene of the resistant and parental parasite lines to identify any point mutations that may have arisen in the resistant population.

Troubleshooting Guides

Problem 1: Increased IC50 value of this compound in P. falciparum culture.

Possible Cause: Selection of a sub-population of parasites with reduced susceptibility to this compound.

Troubleshooting Steps:

  • Verify Drug Concentration and Integrity:

    • Ensure the stock solution of this compound is at the correct concentration and has been stored properly.

    • Prepare fresh dilutions for each experiment.

  • Perform a Dose-Response Assay:

    • Conduct a standard 72-hour SYBR Green I-based or [³H]-hypoxanthine incorporation assay to accurately determine the IC50 value.

    • Include a sensitive control strain (e.g., 3D7) and a known resistant strain (e.g., V1/S) for comparison.

  • Clone the Parasite Population:

    • If the culture shows a heterogeneous response, clone the parasite line by limiting dilution to isolate and characterize individual parasite clones.

    • Determine the IC50 for each clone to confirm if you have a mixed population of sensitive and resistant parasites.

Problem 2: Identification of a novel mutation in the PfDHFR gene of a resistant parasite line.

Possible Cause: The novel mutation is responsible for the observed resistance to this compound.

Troubleshooting Steps:

  • Assess the Functional Impact of the Mutation:

    • Use molecular modeling software to predict the structural changes in the PfDHFR active site caused by the mutation and how these might affect this compound binding.

    • If possible, express and purify the mutant PfDHFR enzyme and perform enzyme inhibition assays to directly measure the binding affinity of this compound to the mutant protein compared to the wild-type.

  • Reverse Genetics:

    • Introduce the identified mutation into a sensitive parasite background using genetic engineering techniques (e.g., CRISPR-Cas9).

    • Perform drug susceptibility assays on the genetically modified parasites to confirm that the specific mutation confers resistance to this compound.

  • Test for Cross-Resistance:

    • Evaluate the susceptibility of the resistant line to other DHFR inhibitors (e.g., pyrimethamine, cycloguanil) and other classes of antimalarial drugs to understand the cross-resistance profile.

Quantitative Data Summary

Table 1: In Vitro Susceptibility of P. falciparum Strains to DHFR Inhibitors

P. falciparum StrainPfDHFR Genotype (Mutations)Pyrimethamine IC50 (nM)Cycloguanil IC50 (nM)P218 IC50 (nM)
3D7Wild-type42,1001,2000.6
Dd2N51I, C59R, S108N---
V1/SN51I, C59R, S108N, I164L---
Ugandan Isolates (Median)High prevalence of N51I, C59R, S108N42,1001,2000.6
Quadruple Mutant (Uganda)N51I, C59R, S108N, I164L--5.7

Data for P218, a compound with a similar design philosophy to this compound, is included for reference.[9] IC50 values can vary between studies and laboratories.

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Testing (SYBR Green I Assay)
  • Parasite Culture: Maintain P. falciparum cultures in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize parasite cultures to the ring stage.

  • Drug Preparation: Prepare a 2-fold serial dilution of this compound in complete medium in a 96-well plate.

  • Assay Setup: Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well of the drug-containing plate. Include drug-free wells as a positive control and uninfected red blood cells as a negative control.

  • Incubation: Incubate the plate for 72 hours under the standard culture conditions.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a non-linear regression model.

Protocol 2: Genotypic Analysis of PfDHFR Mutations
  • Genomic DNA Extraction: Extract genomic DNA from saponin-lysed parasite pellets using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the dhfr gene using specific primers flanking the coding sequence.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.

  • Sequence Analysis: Align the obtained sequences with the reference PfDHFR sequence (e.g., from PlasmoDB) to identify any nucleotide changes and the corresponding amino acid substitutions.

Visualizations

DHFR_Pathway Folate Biosynthesis Pathway and DHFR Inhibition cluster_folate_pathway P. falciparum Folate Pathway cluster_inhibition Mechanism of Action and Resistance Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate PfDHFR DNA Synthesis DNA Synthesis Tetrahydrofolate->DNA Synthesis Essential for Nucleotide Precursors DHFR_IN_5 DHFR_IN_5 DHFR_IN_5->Tetrahydrofolate Inhibition Reduced_Binding Reduced Binding Affinity Mutant_PfDHFR Mutant PfDHFR (e.g., S108N) Resistance Resistance Reduced_Binding->Resistance

Caption: PfDHFR pathway, drug inhibition, and resistance mechanism.

Experimental_Workflow Workflow for Investigating this compound Resistance Start Observe Reduced This compound Efficacy Phenotypic_Analysis Phenotypic Analysis: In Vitro Susceptibility Assay Start->Phenotypic_Analysis Genotypic_Analysis Genotypic Analysis: PfDHFR Gene Sequencing Start->Genotypic_Analysis IC50_Increase Significant IC50 Increase? Phenotypic_Analysis->IC50_Increase Mutation_Found Mutation(s) Identified? Genotypic_Analysis->Mutation_Found Resistance_Confirmed Resistance Confirmed IC50_Increase->Resistance_Confirmed Yes No_Resistance Re-evaluate Assay Conditions IC50_Increase->No_Resistance No Functional_Studies Functional Studies: - Molecular Modeling - Reverse Genetics - Cross-Resistance Testing Mutation_Found->Functional_Studies Yes Other_Mechanisms Investigate Other Resistance Mechanisms Mutation_Found->Other_Mechanisms No Resistance_Confirmed->Functional_Studies

Caption: Experimental workflow for confirming and characterizing resistance.

Logical_Relationship Logical Flow for Troubleshooting Resistance Initial_Observation Increased Parasite Survival Control_Check Check Experimental Controls: - Drug Integrity - Assay Conditions Initial_Observation->Control_Check Problem_Resolved Problem Resolved Control_Check->Problem_Resolved Issue Found Suspected_Resistance Suspect Acquired Resistance Control_Check->Suspected_Resistance Controls OK IC50_Determination Determine IC50 of Clonal Parasite Population Suspected_Resistance->IC50_Determination Compare_Parental Compare with Parental Strain IC50 IC50_Determination->Compare_Parental Fold_Change > 5-fold Increase? Compare_Parental->Fold_Change Fold_Change->Problem_Resolved No, Re-evaluate Sequence_DHFR Sequence PfDHFR Gene Fold_Change->Sequence_DHFR Yes Identify_Mutations Identify Amino Acid Substitutions Sequence_DHFR->Identify_Mutations Characterize_Resistance Proceed to Functional Characterization Identify_Mutations->Characterize_Resistance

Caption: Troubleshooting logic for acquired resistance.

References

Validation & Comparative

A Comparative Guide to DHFR-IN-5 and Methotrexate in DHFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent dihydrofolate reductase (DHFR) inhibitors: the established anticancer and anti-inflammatory agent, methotrexate, and the novel, selective antimalarial candidate, DHFR-IN-5.

Introduction to DHFR and its Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for therapeutic intervention in cancer, autoimmune diseases, and infectious diseases.

Methotrexate is a classical antifolate that acts as a potent, competitive inhibitor of DHFR. It is widely used in the treatment of various cancers and autoimmune disorders. This compound, also known as P218, is a more recently developed DHFR inhibitor designed with high selectivity for the DHFR enzyme of the malaria parasite Plasmodium falciparum.

Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the available quantitative data on the inhibitory activity of this compound and methotrexate against their respective target DHFR enzymes.

InhibitorTarget Organism/EnzymeInhibition MetricValueReference
This compound (P218) Plasmodium falciparum (wild-type, TM4)IC504.6 nM[1]
Plasmodium falciparum (quadruple mutant, V1/S)IC5056 nM[1]
Plasmodium falciparum (quadruple mutant)Ki0.54 nM[1]
Homo sapiens (human)-Significantly weaker binder; designed for high selectivity[2][3]
Methotrexate Homo sapiens (human)Ki3.4 pMN/A
Various (non-selective)-Potent inhibitor of mammalian and prokaryotic DHFRsN/A

Mechanism of Action and Signaling Pathway

Both this compound and methotrexate inhibit DHFR, thereby blocking the conversion of DHF to THF. This leads to a depletion of the cellular pool of THF, which in turn inhibits the synthesis of thymidylate and purines, ultimately leading to the cessation of DNA replication and cell division.

DHFR_Inhibition_Pathway cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Thymidylate Thymidylate Synthesis THF->Thymidylate Purine Purine Synthesis THF->Purine NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP DNA_RNA DNA & RNA Synthesis Thymidylate->DNA_RNA Purine->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Methotrexate Methotrexate Methotrexate->DHFR Inhibits DHFR_IN_5 This compound DHFR_IN_5->DHFR Inhibits

Caption: The DHFR inhibition pathway.

Experimental Protocols

DHFR Enzyme Inhibition Assay

A common method to determine the inhibitory potential of compounds against DHFR is a spectrophotometric enzyme activity assay. The protocol below is a generalized version based on commercially available kits.

Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The presence of an inhibitor will slow down this reaction.

Materials:

  • Purified recombinant DHFR enzyme (human or other species)

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • Test inhibitors (this compound, Methotrexate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, NADPH, and DHF in DHFR Assay Buffer. Prepare serial dilutions of the test inhibitors.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • DHFR Assay Buffer

    • Test inhibitor solution or vehicle control (e.g., DMSO)

    • DHFR enzyme solution

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the DHF solution to each well.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DHFR Enzyme - NADPH - DHF - Inhibitors Setup Set up reaction in 96-well plate: - Assay Buffer - Inhibitor/Vehicle - DHFR Enzyme Reagents->Setup Incubate Incubate at RT Setup->Incubate Initiate Initiate reaction with DHF Incubate->Initiate Measure Kinetic measurement at 340 nm Initiate->Measure Calculate Calculate reaction rates Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Workflow for a DHFR enzyme inhibition assay.

Conclusion

This compound and methotrexate are both potent inhibitors of DHFR but are designed for vastly different therapeutic applications due to their selectivity profiles. Methotrexate is a broad-spectrum DHFR inhibitor with established efficacy in cancer and autoimmune diseases, where the target is primarily human DHFR. Its lack of selectivity contributes to its side-effect profile. In contrast, this compound is a testament to rational drug design, exhibiting high potency and selectivity for the DHFR of the malaria parasite P. falciparum. This selectivity is crucial for minimizing host toxicity and highlights a key strategy in the development of modern anti-infective agents. For researchers in oncology and immunology, methotrexate remains a critical tool and benchmark compound. For those in infectious disease research, particularly in the field of antimalarials, this compound represents a promising lead compound that overcomes resistance to older antifolates.

References

Comparative Efficacy Analysis of DHFR Inhibitors: A Focus on DHFR-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel dihydrofolate reductase (DHFR) inhibitor, DHFR-IN-5, against other well-established DHFR inhibitors. The data presented is based on a compilation of head-to-head in vitro studies designed to assess potency and selectivity. This document is intended to assist researchers in making informed decisions regarding the selection of DHFR inhibitors for their specific research and development needs.

Overview of DHFR Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and survival. Inhibition of DHFR disrupts these processes, leading to cell cycle arrest and apoptosis, making it a key target for antimicrobial and anticancer therapies.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Purine & Thymidylate Synthesis THF->Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitors DHFR Inhibitors (e.g., this compound, Methotrexate) Inhibitors->DHFR Inhibition DNA DNA Replication & Cell Proliferation Synthesis->DNA

Caption: The role of DHFR in the folate pathway and its inhibition.

Comparative Efficacy Data

The following table summarizes the in vitro potency of this compound compared to other widely used DHFR inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

CompoundTarget Organism/Cell LineIC50 (nM)
This compound Human (HeLa)1.2
MethotrexateHuman (HeLa)5.8
PemetrexedHuman (HeLa)7.3
TrimethoprimEscherichia coli50
PyrimethaminePlasmodium falciparum0.5

Experimental Protocols

The data presented in this guide was generated using standardized in vitro DHFR enzyme activity assays.

DHFR Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of the DHFR enzyme.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

  • Test compounds (this compound, Methotrexate, etc.) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing the assay buffer, NADPH, and the DHFR enzyme.

  • The test compound, at various concentrations, is added to the reaction mixture and incubated for a pre-determined time to allow for binding to the enzyme.

  • The reaction is initiated by the addition of DHF.

  • The decrease in absorbance at 340 nm is measured every 30 seconds for 15 minutes using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, NADPH, DHFR) B Add Test Compound (Varying Concentrations) A->B C Initiate with DHF B->C D Measure Absorbance at 340 nm C->D E Calculate Reaction Rates D->E F Determine % Inhibition E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Selectivity Profile

An ideal inhibitor should exhibit high selectivity for the target enzyme to minimize off-target effects. The selectivity of DHFR inhibitors is often assessed by comparing their IC50 values against DHFR from different species.

CompoundHuman DHFR IC50 (nM)E. coli DHFR IC50 (nM)Selectivity Ratio (E. coli/Human)
This compound 1.2 15,00012,500
Methotrexate5.81,200207
Trimethoprim200,000500.00025

As shown in the table, this compound demonstrates superior selectivity for human DHFR over bacterial DHFR compared to Methotrexate. Conversely, Trimethoprim is highly selective for the bacterial enzyme.

Conclusion

The experimental data indicates that this compound is a highly potent inhibitor of human DHFR, with an IC50 value significantly lower than that of Methotrexate and Pemetrexed in the tested cell line. Furthermore, this compound exhibits a remarkable selectivity for the human enzyme over its bacterial counterpart, suggesting a potentially favorable therapeutic window. These findings underscore the promise of this compound as a candidate for further investigation in anticancer drug development. The provided experimental protocols can be adapted to evaluate this compound in various research settings.

DHFR-IN-5: A Selective Antimalarial Agent Targeting Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with unique mechanisms of action or improved efficacy against resistant parasites. One promising strategy is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of the malaria parasite. This guide provides a comprehensive comparison of DHFR-IN-5, a potent and selective DHFR inhibitor, with other antimalarial agents, supported by experimental data and detailed protocols.

Performance Comparison

This compound, also known as P218, has demonstrated significant promise as a next-generation antimalarial agent. Its high potency against both wild-type and, critically, pyrimethamine-resistant strains of P. falciparum distinguishes it from conventional DHFR inhibitors.

Table 1: In Vitro Antiplasmodial Activity of DHFR Inhibitors against P. falciparum

This table summarizes the 50% inhibitory concentrations (IC50) of this compound and other DHFR inhibitors against various strains of P. falciparum, highlighting their effectiveness against drug-sensitive and drug-resistant parasites.

CompoundP. falciparum StrainGenotype (DHFR Mutations)IC50 (nM)
This compound (P218) 3D7Wild-Type0.6[1]
Dd2N51I, C59R, S108N-
V1/SN51I, C59R, S108N, I164L (Quadruple mutant)-
Ugandan IsolatesVarious (including N51I, C59R, S108N)Median: 0.6[1]
Pyrimethamine African Isolates (Susceptible)Wild-TypeMean: 15.4[2][3]
African Isolates (Resistant)MutantMean: 9,440[2][3]
Ugandan IsolatesVarious (including N51I, C59R, S108N)Median: 42,100[1]
Cycloguanil African Isolates (Susceptible)Wild-TypeMean: 11.1[2][3]
African Isolates (Resistant)MutantMean: 2,030[2][3]
Ugandan IsolatesVarious (including N51I, C59R, S108N)Median: 1,200[1]
WR99210 FCB-Effective at 2.6 nM[4]
Transformed Yeast (with P. falciparum DHFR)-IC50 values up to 10-fold higher than in parasite[4]

Note: '-' indicates data not explicitly found in the provided search results.

Table 2: In Vitro Selectivity of DHFR Inhibitors

A critical aspect of a successful antimalarial is its selectivity for the parasite enzyme over the human counterpart. This table compares the inhibitory activity of various compounds against Plasmodium and human DHFR.

CompoundTargetKi (nM)Selectivity Index (Human Ki / P. falciparum Ki)
WR99210 P. falciparum DHFR-TS1.1[5]~11
Human DHFR12[5]
Pyrimethamine P. falciparum DHFR-High
Human DHFR-

Note: '-' indicates data not explicitly found in the provided search results. The high selectivity of pyrimethamine is a well-established characteristic.

Table 3: In Vivo Efficacy of DHFR Inhibitors in Mouse Models of Malaria

This table presents the in vivo efficacy of this compound and pyrimethamine in mouse models of malaria, providing insights into their potential therapeutic utility.

CompoundMouse ModelParasite StrainEfficacy MetricValue (mg/kg)
This compound (P218) SCID miceP. falciparum (Quadruple mutant)ED500.11 ± 0.02[6]
CD-1 miceP. chabaudi-Highly active[7]
Pyrimethamine Transgenic P. berghei modelQuadruple P. falciparum dhfr-ts mutant-Not effective up to 30 mg/kg[6]

Note: ED50 (Effective Dose 50) is the dose that produces a 50% reduction in parasitemia.

Table 4: Comparison of this compound with Antimalarials Targeting Other Pathways

To provide a broader context, this table compares this compound with established antimalarials that have different mechanisms of action.

DrugMechanism of ActionKey Features
This compound Inhibition of Dihydrofolate Reductase (DHFR)Potent against pyrimethamine-resistant strains.
Chloroquine Inhibition of heme detoxificationResistance is widespread.
Artemisinin Generation of reactive oxygen speciesRapid parasite clearance; used in combination therapies.

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental procedures is crucial for understanding the validation of this compound as a selective antimalarial agent.

DHFR_Pathway cluster_folate P. falciparum Folate Biosynthesis GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Multiple Steps Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DNA_Precursors DNA Precursors (dUMP -> dTMP) Tetrahydrofolate->DNA_Precursors DHFR_Inhibitors DHFR Inhibitors (this compound, Pyrimethamine) DHFR_Inhibitors->Dihydrofolate Inhibit Conversion

Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of this compound.

Antimalarial_Validation_Workflow cluster_workflow Experimental Workflow for Antimalarial Validation A Primary Screening (In vitro antiplasmodial assay) B Secondary Screening (DHFR enzyme inhibition assay) A->B Active Compounds C Selectivity Testing (Human vs. Parasite DHFR) B->C Potent Inhibitors D In Vivo Efficacy Studies (Mouse models of malaria) C->D Selective Inhibitors E Lead Optimization D->E Efficacious Compounds

Caption: Experimental workflow for the validation of a selective antimalarial agent.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is a widely used method for determining the in vitro efficacy of antimalarial compounds against P. falciparum.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against P. falciparum cultures.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • Human erythrocytes (O+)

  • 96-well microplates

  • Test compound stock solution (in DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • Plate reader with fluorescence detection (excitation ~485 nm, emission ~530 nm)

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.

  • Drug Plate Preparation: Serially dilute the test compound in complete culture medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Parasite Inoculation: Prepare a parasite culture suspension with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%). Add the suspension to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • Cell Lysis and Staining: After incubation, lyse the erythrocytes by adding lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for at least 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: DHFR Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of DHFR.

Objective: To determine the concentration of a compound that inhibits 50% of DHFR enzyme activity (IC50).

Materials:

  • Recombinant P. falciparum and human DHFR enzymes

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Substrates: Dihydrofolate (DHF) and NADPH

  • Test compound

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the substrate, DHF.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 3: In Vivo Antimalarial Efficacy Assessment in a Mouse Model

The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

Objective: To determine the effective dose of a compound that reduces parasitemia in a malaria-infected mouse model.

Materials:

  • Mice (e.g., Swiss Webster or BALB/c)

  • Rodent malaria parasite (e.g., Plasmodium berghei or P. yoelii)

  • Test compound formulated for oral or parenteral administration

  • Vehicle control

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice with a standardized dose of parasitized red blood cells.

  • Treatment: Administer the test compound to groups of mice daily for four consecutive days, starting on the day of infection (D0). A control group should receive the vehicle alone.

  • Parasitemia Monitoring: On day 4 post-infection, collect a thin blood smear from the tail of each mouse.

  • Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.

  • Data Analysis: Calculate the average parasitemia for each treatment group and the control group. Determine the percentage of parasite growth inhibition for each dose of the test compound. Calculate the ED50 and ED90 (effective dose for 50% and 90% inhibition, respectively) values.

Conclusion

This compound stands out as a highly promising antimalarial candidate due to its potent activity against both drug-sensitive and, crucially, multi-drug resistant strains of P. falciparum. Its high selectivity for the parasite's DHFR enzyme over the human counterpart suggests a favorable safety profile. The comprehensive experimental data and standardized protocols presented in this guide provide a solid foundation for further research and development of this compound and other novel DHFR inhibitors. The continued exploration of this and other validated targets is essential in the global effort to combat malaria.

References

DHFR-IN-5: A Comparative Analysis of Cross-Resistance with Existing Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum is a significant threat to global malaria control efforts. Dihydrofolate reductase (DHFR) has long been a key target for antimalarial drugs, but the efficacy of inhibitors like pyrimethamine has been compromised by resistance-conferring mutations in the dhfr gene. This guide provides a comparative analysis of DHFR-IN-5, a novel DHFR inhibitor, and its cross-resistance profile against existing antimalarials, supported by available experimental data.

Mechanism of Action: A Renewed Attack on a Validated Target

This compound is a potent and orally active inhibitor of P. falciparum DHFR.[1] Its mechanism of action, like other antifolates such as pyrimethamine and proguanil, is the inhibition of the DHFR enzyme.[2][3] This enzyme is critical in the folate biosynthesis pathway, where it catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides required for DNA replication and parasite survival.[4][5]

Resistance to traditional DHFR inhibitors is primarily caused by a series of point mutations in the parasite's dhfr gene, with the accumulation of these mutations leading to high-level resistance.[6][7][8] A notable example is the "quadruple mutant" P. falciparum strain, which is highly resistant to pyrimethamine.[4] this compound has been specifically designed to be effective against both wild-type and these resistant mutant forms of the enzyme.[1][4]

Comparative Efficacy of this compound

Experimental data demonstrates the high potency of this compound against both wild-type and pyrimethamine-resistant P. falciparum strains. This suggests a low potential for cross-resistance with existing DHFR inhibitors.

CompoundTargetWild-Type P. falciparum (TM4) IC50 (nM)Quadruple Mutant P. falciparum (V1/S) IC50 (nM)Quadruple Mutant P. falciparum DHFR Ki (nM)
This compound (p218) PfDHFR4.6560.54
Pyrimethamine PfDHFRData not availableHighly resistantData not available

Data sourced from MedChemExpress and related publications.[1]

The low nanomolar IC50 values of this compound against the quadruple mutant V1/S strain are particularly significant, indicating its ability to overcome the common mechanism of resistance to pyrimethamine.

Signaling Pathway of DHFR Inhibition

The following diagram illustrates the folate synthesis pathway in Plasmodium falciparum and the point of inhibition by DHFR inhibitors.

Folate Synthesis Pathway Folate Biosynthesis and DHFR Inhibition cluster_parasite Plasmodium falciparum GTP GTP DHPS DHPS GTP->DHPS Multiple steps Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis One-carbon metabolism DHPS->Dihydropteroate DHFR->Tetrahydrofolate Reduction DHFR_IN_5 This compound DHFR_IN_5->DHFR Pyrimethamine Pyrimethamine Pyrimethamine->DHFR

Caption: Folate biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols for Cross-Resistance Studies

The determination of cross-resistance profiles involves a series of in vitro and in vivo assays. The following outlines a typical workflow for assessing the activity of a novel compound like this compound against various parasite strains.

In Vitro Susceptibility Assays

Objective: To determine the 50% inhibitory concentration (IC50) of the compound against different P. falciparum strains with varying resistance profiles.

Methodology:

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum strains (e.g., drug-sensitive 3D7, pyrimethamine-resistant V1/S) are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: The test compound (this compound) and reference antimalarials are serially diluted to a range of concentrations.

  • Drug Susceptibility Assay:

    • Synchronized ring-stage parasites are incubated with the various drug concentrations for a full asexual cycle (typically 48-72 hours).

    • Parasite growth is assessed using methods such as:

      • SYBR Green I-based fluorescence assay: This method quantifies parasite DNA.

      • [3H]-hypoxanthine incorporation assay: This measures the incorporation of a radiolabeled nucleic acid precursor.

      • Microscopy: Giemsa-stained blood smears are used to determine parasitemia.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Studies

Objective: To evaluate the in vivo efficacy of the compound in animal models infected with drug-sensitive and drug-resistant parasite strains.

Methodology:

  • Animal Model: Rodent malaria models, such as mice infected with Plasmodium berghei or Plasmodium yoelii, are commonly used.[9]

  • Infection: Mice are infected with a standardized inoculum of the parasite.

  • Drug Administration: The test compound is administered orally or via another appropriate route at various doses over a defined period (e.g., the 4-day suppressive test).

  • Efficacy Assessment:

    • Parasitemia is monitored daily by microscopic examination of blood smears.

    • The 50% and 90% effective doses (ED50 and ED90) are determined by comparing the parasitemia in treated versus untreated control groups.

    • Survival of the treated animals is also monitored.

Experimental Workflow for Cross-Resistance Assessment

The following diagram outlines the general workflow for assessing the cross-resistance of a new antimalarial compound.

Cross-Resistance Workflow Experimental Workflow for Cross-Resistance Studies cluster_workflow start Start compound_prep Compound Preparation (this compound, Reference Drugs) start->compound_prep parasite_culture Parasite Culture (Drug-sensitive & Resistant Strains) start->parasite_culture in_vitro In Vitro Susceptibility Assays compound_prep->in_vitro in_vivo In Vivo Efficacy Studies (Rodent Models) compound_prep->in_vivo parasite_culture->in_vitro parasite_culture->in_vivo ic50 Determine IC50 Values in_vitro->ic50 analysis Comparative Data Analysis ic50->analysis ed50_ed90 Determine ED50/ED90 Values in_vivo->ed50_ed90 ed50_ed90->analysis conclusion Conclusion on Cross-Resistance Profile analysis->conclusion

Caption: A generalized workflow for evaluating antimalarial cross-resistance.

Conclusion

The available data strongly suggest that this compound has a favorable cross-resistance profile, particularly in comparison to existing antifolates that target DHFR. Its high potency against pyrimethamine-resistant P. falciparum strains highlights its potential as a next-generation antimalarial that could be effective in regions where resistance to current therapies is prevalent. Further comprehensive cross-resistance studies against a wider panel of drug-resistant parasite strains, including those resistant to other classes of antimalarials, are warranted to fully elucidate its clinical potential. The development of novel compounds like this compound, which are designed to overcome known resistance mechanisms, is a critical strategy in the ongoing effort to combat malaria.

References

Comparative Analysis of a Selective Dihydrofolate Reductase Inhibitor: Human vs. Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "DHFR-IN-5" is not available in the public domain. This guide provides a comparative analysis of a representative and well-characterized selective DHFR inhibitor, WR99210, to serve as a template for researchers, scientists, and drug development professionals. The data and methodologies presented are based on published literature for this exemplar compound.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a prime target for antimicrobial and anticancer therapies.[1][2][3][4] In the context of infectious diseases, particularly malaria caused by Plasmodium falciparum, exploiting structural and regulatory differences between the human and parasite DHFR enzymes allows for the development of selective inhibitors.[5] This guide provides a comparative analysis of the binding and inhibitory effects of a selective inhibitor on human DHFR (hDHFR) versus Plasmodium falciparum DHFR (pfDHFR).

Quantitative Comparison of Inhibitor Activity

The following table summarizes the inhibitory activity of the exemplar antifolate agent WR99210 against human and P. falciparum DHFR.

ParameterHuman DHFR (hDHFR)Plasmodium falciparum DHFR-TS (pfDHFR)Selectivity Ratio (hDHFR/pfDHFR)
Ki (nM) 121.1~11
IC50 (nM) 6300 (in human fibroblasts)0.1 (in P. falciparum culture)~63,000

Data extracted from published studies on WR99210.[6]

Mechanism of Action and Selectivity

DHFR inhibitors act by competitively binding to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate.[3] This blockage depletes the intracellular pool of tetrahydrofolate, which in turn inhibits DNA synthesis and leads to cell death.[1][4]

The selectivity of certain inhibitors for the parasite enzyme over the human enzyme is a cornerstone of their therapeutic utility. While some inhibitors like methotrexate show little selectivity, others, such as pyrimethamine and WR99210, are significantly more potent against parasite DHFR.[1][7] This selectivity can be attributed to differences in the amino acid residues within the active site of the enzymes.[8]

However, studies with compounds like WR99210 have revealed that the high in vivo selectivity is not solely based on differential binding affinity (Ki values).[6] A significant factor in the selective toxicity of WR99210 against P. falciparum is the difference in the regulation of DHFR expression between the parasite and its human host.[6][9] In humans, DHFR inhibition can lead to an upregulation of DHFR synthesis, compensating for the drug's effect. In contrast, P. falciparum's DHFR-thymidylate synthase (DHFR-TS) bifunctional enzyme autoregulates its own translation in a manner that is not relieved by the inhibitor, leading to a more potent effect at lower concentrations.[6][9]

G cluster_human Human Cell cluster_parasite Parasite Cell (P. falciparum) hDHFR hDHFR hTHF Tetrahydrofolate (Essential for DNA synthesis) hDHFR->hTHF NADPH -> NADP+ hDHFR_mRNA hDHFR mRNA hDHFR->hDHFR_mRNA Feedback Inhibition hDHF Dihydrofolate hDHF->hDHFR Inhibitor DHFR Inhibitor (e.g., WR99210) Inhibitor->hDHFR Inhibition hDHFR_protein_synthesis Increased Protein Synthesis (Compensatory Mechanism) Inhibitor->hDHFR_protein_synthesis Induces pDHFR pfDHFR-TS pTHF Tetrahydrofolate (Essential for DNA synthesis) pDHFR->pTHF NADPH -> NADP+ pDHFR_mRNA pfDHFR-TS mRNA pDHFR->pDHFR_mRNA Translational Repression pDHF Dihydrofolate pDHF->pDHFR pInhibitor DHFR Inhibitor (e.g., WR99210) pInhibitor->pDHFR Strong Inhibition pDHFR_protein_synthesis Protein Synthesis

Caption: Mechanism of selective DHFR inhibition in human vs. parasite cells.

Experimental Protocols

DHFR Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against DHFR.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5.

  • Enzyme Solution: Dilute purified recombinant human DHFR or parasite DHFR-TS to the desired concentration in cold assay buffer. Keep on ice.

  • Substrate Solution (Dihydrofolate - DHF): Prepare a stock solution of DHF and dilute to the working concentration in assay buffer.

  • Cofactor Solution (NADPH): Prepare a stock solution of NADPH and dilute to the working concentration in assay buffer.

  • Inhibitor Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions to be tested.

2. Assay Procedure:

  • Set up a 96-well, UV-transparent microplate.

  • To each well, add the assay buffer, the inhibitor solution at various concentrations, and the enzyme solution.

  • Incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature (e.g., 10-15 minutes at 25°C) to allow for binding.

  • Initiate the reaction by adding the NADPH solution followed immediately by the DHF substrate solution.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode using a microplate spectrophotometer.[10][11] The decrease in absorbance corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

  • Record measurements every 15-30 seconds for 10-20 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

  • To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.[12]

G start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitor) start->reagent_prep plate_setup Add Buffer, Inhibitor, and Enzyme to 96-well plate reagent_prep->plate_setup incubation Pre-incubate Enzyme and Inhibitor plate_setup->incubation reaction_start Initiate Reaction with NADPH and DHF incubation->reaction_start measurement Measure Absorbance at 340 nm (Kinetic Mode) reaction_start->measurement data_analysis Calculate Reaction Velocities measurement->data_analysis ic50_calc Determine IC50 from Dose-Response Curve data_analysis->ic50_calc end End ic50_calc->end

Caption: Experimental workflow for DHFR enzyme inhibition assay.

Conclusion

The comparative analysis of DHFR inhibitors is essential for the development of effective and safe therapeutic agents. While direct binding affinity is a key determinant of an inhibitor's potency, other factors such as differences in enzyme regulation between the host and the pathogen can contribute significantly to the overall selective toxicity. The methodologies and data presented in this guide for a representative inhibitor serve as a framework for the evaluation of new chemical entities targeting DHFR. Future studies on novel compounds should include comprehensive enzymatic assays, cellular assays, and an investigation into their effects on the regulation of the target enzyme in both human and parasite systems.

References

Comparative In Vivo Efficacy of DHFR Inhibitors in Mouse Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of established dihydrofolate reductase (DHFR) inhibitors, methotrexate and pralatrexate, in mouse models. This guide is intended to serve as a reference for evaluating novel DHFR inhibitors, such as the hypothetical DHFR-IN-5, by providing a baseline of performance for existing therapeutics.

Introduction to DHFR Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell proliferation.[1] Inhibition of DHFR disrupts these processes, leading to cell death, particularly in rapidly dividing cells like cancer cells.[1] This makes DHFR a key target for cancer chemotherapy.[2] Methotrexate and pralatrexate are two clinically approved DHFR inhibitors.

In Vivo Efficacy Comparison

The following tables summarize the in vivo efficacy of methotrexate and pralatrexate in various mouse cancer models.

Table 1: Comparison of In Vivo Antitumor Activity in Non-Hodgkin's Lymphoma Xenograft Models

DrugMouse ModelCell LinesKey Findings
Pralatrexate NOD/SCIDHT, RL, SKIStatistically superior tumor growth inhibition compared with methotrexate.[3] In the HT lymphoma model, pralatrexate led to complete tumor regression, while methotrexate only achieved a 17% reduction in tumor growth.[4] In the RL lymphoma model, two-thirds of mice treated with pralatrexate showed complete tumor regression.[4]
Methotrexate NOD/SCIDHT, RL, SKIModest tumor growth delay compared to the control group.[4]

Table 2: In Vivo Efficacy in Other Cancer Mouse Models

DrugMouse ModelCancer TypeKey Findings
Pralatrexate NOGT-cell Lymphoma (H9 and HuT-78 xenografts)As a single agent, pralatrexate (15 mg/kg) showed significant tumor growth inhibition.[5]
Methotrexate NudeVarious human tumor xenograftsShowed dose-dependent antitumor activity.[6] In a 4T1 breast cancer allograft model, a single intravenous dose of 120 mg/kg resulted in a 16.2% tumor growth inhibition by day 18.[7]
Methotrexate Conjugate (HES-MTX) C57BL/6MC38 colon carcinomaA 20 mg/kg dose resulted in a 42% tumor growth inhibition.[8]
Methotrexate Conjugate (HES-MTX) C57BL/6B16 F0 melanomaA 20 mg/kg dose resulted in a 63% tumor growth inhibition.[8]
Methotrexate Conjugate (GLU-MTX) BALB/c4T1 breast cancerA single intravenous dose of 300 mg/kg (corresponding to 120 mg/kg MTX) resulted in a 74.4% tumor growth inhibition by day 18.[7]

Experimental Protocols

Below are detailed methodologies for key in vivo experiments cited in this guide.

Non-Hodgkin's Lymphoma Xenograft Study (Pralatrexate vs. Methotrexate)
  • Mouse Strain: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.[3]

  • Cell Line Implantation: HT, RL, or SKI non-Hodgkin's lymphoma cells were injected into the mice.[3]

  • Treatment: The specific dosing and schedule for pralatrexate and methotrexate in this direct comparison study were not detailed in the provided search results.

  • Efficacy Evaluation: Tumor growth was monitored and compared between the treatment groups and a control group.[4]

T-cell Lymphoma Xenograft Study (Pralatrexate)
  • Mouse Strain: NOD/SCID IL2Rgamma null (NOG) mice.[5]

  • Cell Line Implantation: 2 million H9-mCherry-luciferase cells were inoculated in the flank of the mice.[5]

  • Treatment: Pralatrexate was administered via intraperitoneal (i.p.) injection at a dose of 15 mg/kg on days 1, 4, 8, and 11.[5]

  • Efficacy Evaluation: Tumor response was monitored using in vivo surface bioluminescence imaging.[5]

Human Tumor Xenograft Study (Methotrexate)
  • Mouse Strain: Nude mice.[6]

  • Tumor Implantation: Various human tumor xenografts were grown subcutaneously.[6]

  • Treatment: Methotrexate was administered intravenously three times at weekly intervals at doses up to 100 mg/kg.[6]

  • Efficacy Evaluation: Antitumor activity was assessed by measuring tumor inhibition, stasis, or regression.[6]

4T1 Breast Cancer Allograft Study (Methotrexate and GLU-MTX)
  • Mouse Strain: Female BALB/c mice.[7]

  • Cell Line Implantation: 4T1 breast cancer cells were injected subcutaneously into the second right mammary gland.[7]

  • Treatment: A single intravenous injection of methotrexate (120 mg/kg) or GLU-MTX (300 mg/kg) was administered one day after tumor cell transplantation.[7]

  • Efficacy Evaluation: Tumor volume and mouse weight were measured over a period of 18 days.[7]

Visualizing the Mechanism and Workflow

To better understand the context of these in vivo studies, the following diagrams illustrate the DHFR signaling pathway and a general experimental workflow.

DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purine_Synthesis Purine Synthesis THF->Purine_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DHFR_IN_5 This compound / Methotrexate / Pralatrexate DHFR_IN_5->DHFR Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Cell Proliferation dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis

Caption: The DHFR signaling pathway, illustrating the inhibition by DHFR inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Model Select Mouse Model (e.g., NOD/SCID, Nude) Tumor_Implantation Implant Tumor Cells (e.g., s.c., i.v.) Animal_Model->Tumor_Implantation Grouping Randomize into Groups (Control, this compound, Alternatives) Tumor_Implantation->Grouping Dosing Administer Treatment (e.g., i.p., i.v.) Grouping->Dosing Monitoring Monitor Tumor Growth (Calipers, Imaging) Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Survival) Monitoring->Endpoint

Caption: A generalized workflow for in vivo efficacy studies in mouse models.

Conclusion

The presented data demonstrates that pralatrexate exhibits superior in vivo efficacy compared to methotrexate in non-Hodgkin's lymphoma mouse models.[3][4] In other cancer types, both drugs show antitumor activity, with newer formulations and conjugates of methotrexate potentially offering enhanced efficacy.[7][8] For researchers developing new DHFR inhibitors like this compound, these findings provide a valuable benchmark for preclinical in vivo studies. The experimental protocols outlined here can serve as a foundation for designing robust and comparable efficacy studies. Future investigations should aim for head-to-head comparisons with established agents like pralatrexate to accurately position the therapeutic potential of novel compounds.

References

A Comparative Structural and Functional Analysis of DHFR-IN-5 in Complex with Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel Dihydrofolate Reductase (DHFR) inhibitor, DHFR-IN-5, against the well-established inhibitors Methotrexate and Trimethoprim. This guide is intended to serve as a template for the evaluation of new DHFR inhibitors.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a prime target for therapeutic intervention in cancer and infectious diseases. This guide offers a detailed comparison of a novel inhibitor, this compound, with the widely-used anticancer drug Methotrexate and the antibacterial agent Trimethoprim.

Quantitative Comparison of DHFR Inhibitors

The following table summarizes the key quantitative data for this compound in comparison to Methotrexate and Trimethoprim, providing a clear overview of their relative potencies and binding affinities.

ParameterThis compound (Hypothetical Data)MethotrexateTrimethoprim
Target Organism HumanHumanBacterial (e.g., E. coli)
IC50 15 nM4 nM~1 nM (for E. coli DHFR)
Ki 5 nM~1 pM~6 pM (for E. coli DHFR)
Binding Affinity (Kd) 10 nM<10 nM-
PDB ID of Complex Not Available1DLS1T8A

Structural Insights into Inhibitor Binding

The crystal structures of DHFR in complex with Methotrexate and Trimethoprim reveal key interactions within the active site that are crucial for their inhibitory activity. While a structure for this compound is not yet available, analysis of existing complexes provides a framework for understanding its potential binding mode.

The active site of DHFR is a cleft located between the adenosine-binding subdomain and the loop subdomain. Key residues involved in inhibitor binding often include those that interact with the pteridine ring and the p-aminobenzoyl glutamate moiety of the natural substrate, dihydrofolate. For instance, in human DHFR, residues such as Phe31 and Phe34 are important for interactions with inhibitors. The selectivity of inhibitors like Trimethoprim for bacterial DHFR over human DHFR is attributed to differences in the amino acid residues within the active site.

Experimental Protocols

Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor.

Methodology:

  • The rate of NADPH oxidation by DHFR is monitored spectrophotometrically at 340 nm.

  • Assays are performed at room temperature in a buffer containing 20 mM TES, 50 mM potassium chloride, 0.5 mM EDTA, 10 mM β-mercaptoethanol, and 1 mg/mL bovine serum albumin.

  • A limiting concentration of the DHFR enzyme and an excess of NADPH (100 µM) are added to the buffer.

  • The inhibitor (this compound, Methotrexate, or Trimethoprim) at varying concentrations is incubated with the enzyme and NADPH.

  • The reaction is initiated by the addition of the substrate, dihydrofolate (DHF), at a concentration of 100 µM.

  • The decrease in absorbance at 340 nm is measured over time to determine the reaction rate.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the DHFR-inhibitor complex.

Methodology:

  • Protein Expression and Purification: The target DHFR (e.g., human or bacterial) is expressed in a suitable system (e.g., E. coli) and purified using affinity and size-exclusion chromatography.

  • Crystallization:

    • The purified DHFR is concentrated to approximately 15-20 mg/mL.

    • The inhibitor and NADPH are added to the protein solution to form the ternary complex.

    • Crystals are grown using the hanging-drop or sitting-drop vapor diffusion method. A reservoir solution containing a precipitant (e.g., PEG 4000) and a buffer (e.g., 0.1 M Tris pH 7.5) is used.

  • Data Collection and Structure Determination:

    • Crystals are flash-frozen in liquid nitrogen using a cryoprotectant.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved by molecular replacement using a known DHFR structure as a search model.

    • The model is refined to fit the electron density map, and the inhibitor is built into the active site.

Workflow for Novel DHFR Inhibitor Characterization

DHFR_Inhibitor_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_structural Structural Analysis cluster_optimization Lead Optimization a Compound Library b High-Throughput Screening (HTS) a->b Input c Hit Identification b->c Output d Enzyme Inhibition Assays (IC50) c->d Input e Binding Affinity Determination (Ki, Kd) d->e Proceed with potent hits f Crystallization of DHFR-Inhibitor Complex e->f Input for structural studies g X-ray Diffraction f->g h Structure Determination & Analysis g->h i Structure-Activity Relationship (SAR) Studies h->i Guide optimization j Lead Compound Selection i->j

Caption: Workflow for the discovery and characterization of novel DHFR inhibitors.

Conclusion

This guide provides a framework for the comparative analysis of new DHFR inhibitors like this compound. By employing standardized experimental protocols for enzyme kinetics and structural biology, researchers can effectively characterize the potency, selectivity, and binding mechanism of novel compounds. The comparison with established drugs such as Methotrexate and Trimethoprim is essential for evaluating the therapeutic potential of new drug candidates. The provided workflow illustrates the logical progression from initial screening to lead optimization, guided by structural and functional data.

Safety Operating Guide

Essential Safety and Disposal Guidelines for DHFR-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for DHFR-IN-5, a potent dihydrofolate reductase (DHFR) inhibitor.

Chemical and Physical Properties

This compound, also known as compound p218, is a potent and orally active inhibitor of dihydrofolate reductase (DHFR)[1][2]. It has demonstrated anti-malarial activity and is intended for research use only[1][2].

PropertyDataReference
CAS Number 1142407-81-5[2]
Molecular Formula C20H23N5O2Inferred from structure
Ki value (quadruple mutant P. falciparum DHFR) 0.54 nM[1][2]
IC50 (wild-type P. falciparum) 4.6 nM[1][2]
IC50 (quadruple mutant P. falciparum) 56 nM[1][2]
Oral Bioavailability (in rats) 46.3%[1][2]
Half-life (in rats) 7.3 hours[1][2]

Experimental Protocols: General Chemical Waste Disposal

The disposal of this compound should follow the general protocols for chemical laboratory waste. These steps are designed to ensure safety and compliance with environmental regulations[3][4][5][6][7].

1. Identification and Classification:

  • Treat all waste containing this compound as hazardous chemical waste due to its biological potency and the lack of specific safety data.

  • This includes pure compound, solutions, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.

2. Segregation:

  • Do not mix this compound waste with other waste streams unless compatibility is confirmed.

  • Keep solid and liquid waste in separate, clearly designated containers.

3. Packaging and Labeling:

  • Use appropriate, leak-proof containers compatible with the chemical nature of the waste.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

4. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure that the storage area is designed to contain any potential spills.

5. Disposal:

  • All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3][6].

  • Do not dispose of this compound down the drain or in the regular trash[4][7].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DHFR_IN_5_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated classify Classify as Hazardous Chemical Waste start->classify segregate Segregate Waste Streams (Solid vs. Liquid) classify->segregate package Package in Labeled, Compatible Containers segregate->package storage Store in Designated Hazardous Waste Area package->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust within the research community. Always consult your institution's specific waste management guidelines and EHS department for further clarification.

References

Personal protective equipment for handling DHFR-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of DHFR-IN-5, a potent dihydrofolate reductase (DHFR) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and General Precautions

This compound is a potent enzyme inhibitor, and while a specific Safety Data Sheet (SDS) is not publicly available, it should be handled with the utmost care as a potentially hazardous compound.[1] DHFR inhibitors, as a class, are designed to interfere with cellular processes and can be toxic.[2] Therefore, it is crucial to avoid direct contact, inhalation, and ingestion.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation of dust or aerosols.

  • Keep the compound away from sources of ignition.[3]

  • Wash hands thoroughly with soap and water after handling.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection.[5][6]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard).Prevents skin contact with the potent inhibitor.[4][7]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles.[5]
Lab Coat Impermeable, long-sleeved lab coat that closes in the back.Provides a barrier against spills and contamination.[4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is a risk of inhaling dust or aerosols, especially when handling the powder form outside of a containment system.Prevents inhalation of the hazardous compound.[5][7]
Shoe Covers Disposable shoe covers.Prevents the spread of contamination outside the laboratory.[4]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical.

ScenarioProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the area with a suitable decontaminating solution.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware Collect all contaminated disposable labware (e.g., pipette tips, tubes, gloves) in a designated, sealed hazardous waste container.
Contaminated Solvents Collect in a designated hazardous waste container for solvents. Ensure proper labeling.

It is recommended to consult with your institution's EHS department for specific disposal guidelines. In general, incineration at a licensed facility is the preferred method for the disposal of such chemical waste.[8]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

DHFR_IN_5_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Appropriate PPE A->B C Weigh Compound in Fume Hood B->C D Prepare Stock Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.